Product packaging for 5-Bromo-4-methylpyridine-2-carboxylic acid(Cat. No.:CAS No. 886365-02-2)

5-Bromo-4-methylpyridine-2-carboxylic acid

Cat. No.: B1520543
CAS No.: 886365-02-2
M. Wt: 216.03 g/mol
InChI Key: RMSVDYVOLGRLNJ-UHFFFAOYSA-N
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Description

5-Bromo-4-methylpyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrNO2 B1520543 5-Bromo-4-methylpyridine-2-carboxylic acid CAS No. 886365-02-2

Properties

IUPAC Name

5-bromo-4-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4-2-6(7(10)11)9-3-5(4)8/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSVDYVOLGRLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672174
Record name 5-Bromo-4-methylpyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-02-2
Record name 5-Bromo-4-methylpyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4-methylpyridine-2-carboxylic acid
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Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 5-Bromo-4-methylpyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No: 886365-02-2) is a substituted pyridine derivative that has emerged as a crucial intermediate in the fields of medicinal chemistry and advanced material synthesis. Its strategic importance lies in the trifecta of reactive sites incorporated within its structure: a pyridine ring, a carboxylic acid moiety, and a bromine atom. This unique arrangement provides a versatile scaffold for constructing complex molecular architectures, particularly in the synthesis of novel drug candidates and specialized agrochemicals.[1] The pyridine core is a common feature in many biologically active molecules, while the bromine atom serves as a key handle for transition-metal-catalyzed cross-coupling reactions, and the carboxylic acid enables esterification or amidation.

A thorough understanding of the physical properties of this compound is not merely an academic exercise; it is a prerequisite for its effective application in research and development. Properties such as solubility, melting point, and acidity (pKa) directly influence reaction conditions, purification strategies, formulation development, and ultimately, the pharmacokinetic profile of derivative compounds. This guide provides a comprehensive analysis of the core physical characteristics of this compound, grounded in both reported data and the fundamental principles of physical organic chemistry.

Core Physicochemical Properties

The physical state and thermal properties of a compound are critical parameters for its storage, handling, and use in chemical synthesis. These properties are dictated by the molecule's structure, including its ability to form intermolecular bonds and pack into a crystal lattice.

PropertyValueSource(s)Notes
Molecular Formula C₇H₆BrNO₂[1][2][3]-
Molecular Weight 216.03 g/mol [2][4][5]-
Appearance White to off-white or colorless to light yellow crystalline solid/powder[1][5][6]The color variation may depend on purity.
Melting Point 63-66 °C[1]This value suggests moderate intermolecular forces. The presence of both a hydrogen bond donor (-COOH) and acceptor (pyridine N) contributes to the solid state at room temperature.
Boiling Point 250-252 °C[1]Predicted value: 335.0 ± 42.0 °C[6]. The significant intermolecular forces, particularly hydrogen bonding, result in a relatively high boiling point. The discrepancy between reported and predicted values is common and highlights the need for experimental verification.
Density 1.65 g/cm³[1]Predicted value: 1.692 ± 0.06 g/cm³[6]. The presence of the heavy bromine atom contributes significantly to its density.

Ionization Behavior and Acidity (pKa)

The acidity of the carboxylic acid group is a paramount feature, influencing the compound's solubility in aqueous media of varying pH and its reactivity as a nucleophile or in salt formation. The pKa is a quantitative measure of this acidity.

A predicted pKa value for this compound is approximately 3.48.[6] This value is indicative of a moderately strong carboxylic acid. The acidity is enhanced by the electron-withdrawing nature of the sp²-hybridized nitrogen atom in the pyridine ring and the electronegative bromine atom, both of which help to stabilize the resulting carboxylate anion.

pKa_Equilibrium Protonated Protonated Form (Neutral Acid) Predominates at pH < 3.48 Deprotonated Deprotonated Form (Conjugate Base - Carboxylate) Predominates at pH > 3.48 Protonated->Deprotonated + H₂O Deprotonated->Protonated + H₃O⁺

This pKa value has significant practical implications. In drug development, it suggests that at physiological pH (~7.4), the compound will exist almost exclusively in its deprotonated (anionic carboxylate) form. This ionization dramatically increases its affinity for polar solvents, including water.

Solubility Profile

While specific experimental solubility data is not widely published, a qualitative assessment can be derived from the molecular structure and pKa.

  • Aqueous Solubility : The compound is expected to have low intrinsic solubility in neutral water due to the hydrophobic pyridine ring and methyl group. However, its solubility is highly pH-dependent. In acidic solutions (pH < 2), it will be in its neutral form and likely poorly soluble. In basic solutions (pH > 5), it will deprotonate to form the more soluble carboxylate salt.

  • Organic Solubility : It is expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.[7] This is due to the polarity of the carboxylic acid and pyridine moieties.

The interplay between the molecular structure and its physical properties can be visualized as a logical flow.

StructureProperty cluster_structure Molecular Structure cluster_properties Physical Properties Structure 5-Bromo-4-methyl pyridine-2-carboxylic acid COOH Carboxylic Acid Group Structure->COOH Pyridine Pyridine Ring (N atom) Structure->Pyridine Br Bromine Atom Structure->Br Me Methyl Group Structure->Me MP_BP Melting/Boiling Point COOH->MP_BP H-Bonding Solubility Solubility COOH->Solubility Polarity, Ionization pKa Acidity (pKa) COOH->pKa Proton Donor Pyridine->Solubility Polarity, H-Bonding Pyridine->pKa Electron Withdrawing Br->pKa Electron Withdrawing Density Density Br->Density High Atomic Mass Me->Solubility Hydrophobicity

Spectral Characteristics (Predicted)

  • ¹H NMR : The proton NMR spectrum is expected to show two distinct aromatic proton signals in the pyridine ring region (typically ~7.0-8.5 ppm). A singlet for the methyl group protons would appear upfield (typically ~2.0-2.5 ppm). The carboxylic acid proton would be a broad singlet, often far downfield (>10 ppm), and its visibility can depend on the solvent used.

  • ¹³C NMR : The carbon NMR would display seven unique signals. The carboxyl carbon would be the most downfield signal (~160-180 ppm). The five aromatic carbons of the pyridine ring would appear in the typical aromatic region (~120-150 ppm), and the methyl carbon would be the most upfield signal (~15-25 ppm).

  • Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a very broad O-H stretch from the carboxylic acid's hydrogen bonding, typically centered around 3000 cm⁻¹. A sharp C=O (carbonyl) stretch would be prominent around 1700 cm⁻¹. C-H stretches from the aromatic ring and methyl group would appear just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively. C=C and C=N stretching vibrations from the pyridine ring would be found in the 1400-1600 cm⁻¹ region.

Experimental Protocols for Property Determination

To ensure accuracy and reproducibility, standardized methods should be employed to determine the physical properties of this compound. The following represents a general workflow.

Workflow Start Obtain High-Purity Sample MeltingPoint Determine Melting Point (Capillary Method) Start->MeltingPoint Solubility Assess Solubility (pH-Dependent Shake-Flask) Start->Solubility pKa Measure pKa (Potentiometric Titration) Start->pKa Spectra Record Spectra (NMR, IR, MS) Start->Spectra DataAnalysis Analyze & Document Data MeltingPoint->DataAnalysis Solubility->DataAnalysis pKa->DataAnalysis Spectra->DataAnalysis

Protocol 1: Melting Point Determination (Capillary Method)
  • Preparation : Ensure the sample is dry and finely powdered.

  • Loading : Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation : Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement : Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 63 °C[1]). Then, decrease the heating rate to 1-2 °C per minute.

  • Observation : Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow range (< 2 °C) is indicative of high purity.

Protocol 2: pKa Determination (Potentiometric Titration)
  • Solution Preparation : Accurately weigh approximately 20-30 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.

  • Titration Setup : Place the solution in a jacketed beaker with a magnetic stirrer. Insert a calibrated pH electrode.

  • Titration : Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.

  • Data Analysis : Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the midpoint of the steepest part of the titration curve or from the maximum of the first derivative plot.

Safety and Handling

This compound is an organic chemical that requires careful handling in a laboratory setting.

  • Hazards : It is classified as harmful if swallowed or inhaled and may cause skin and serious eye irritation.[3][8] It may also cause respiratory irritation.[3][8]

  • Personal Protective Equipment (PPE) : Always use in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1]

  • Storage : Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[1][7] Inert gas atmosphere (nitrogen or argon) is recommended for long-term storage.[6]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant interest due to its synthetic versatility. Its physical properties—a moderate melting point, pH-dependent aqueous solubility, and the acidity of its carboxylic acid group—are direct consequences of its molecular structure. A comprehensive grasp of these characteristics is essential for any scientist aiming to leverage this building block in the design and synthesis of next-generation pharmaceuticals and functional materials. The experimental protocols and predictive data outlined in this guide serve as a foundational resource for its safe and effective application in the laboratory.

References

5-Bromo-4-methylpyridine-2-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 5-Bromo-4-methylpyridine-2-carboxylic Acid

Executive Summary

This compound is a pivotal heterocyclic building block in modern organic synthesis. Its unique structural arrangement, featuring a pyridine core, a strategically positioned bromine atom, a carboxylic acid functional group, and a methyl substituent, endows it with significant chemical versatility. This guide provides an in-depth analysis of its core molecular properties, chemical reactivity, validated synthesis and purification protocols, and its critical applications in pharmaceutical and agrochemical research. By elucidating the causality behind its synthetic utility and providing actionable methodologies, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage this compound in the creation of complex molecular architectures and novel active ingredients.

Core Molecular Profile and Physicochemical Properties

This compound, identified by the CAS Number 886365-02-2, is a substituted pyridine derivative that serves as a high-value intermediate in multi-step synthetic processes.[1][2] Its utility stems from the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity. The compound is typically supplied as a stable white solid with a high degree of purity, ensuring reproducibility in sensitive synthetic applications.

Table 1: Key Identifiers and Physicochemical Data
PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 886365-02-2[1][3]
Molecular Formula C₇H₆BrNO₂[1]
Molecular Weight 216.03 g/mol [1]
Appearance White to Off-White Solid
Typical Purity ≥98.0%
Chemical Structure

The structural arrangement is key to the molecule's function, with each substituent playing a defined role in its overall reactivity profile.

G COMPOUND 5-Bromo-4-methylpyridine- 2-carboxylic Acid BROMINE C5-Bromine COMPOUND->BROMINE CARBOXYL C2-Carboxylic Acid COMPOUND->CARBOXYL PYRIDINE Pyridine Core COMPOUND->PYRIDINE SUZUKI Suzuki Coupling BROMINE->SUZUKI HECK Heck Reaction BROMINE->HECK SONOGASHIRA Sonogashira Coupling BROMINE->SONOGASHIRA AMIDE Amide Coupling CARBOXYL->AMIDE ESTER Esterification CARBOXYL->ESTER REDUCTION Reduction to Alcohol CARBOXYL->REDUCTION SCAFFOLD Pharmacophore Scaffold PYRIDINE->SCAFFOLD G cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification & Reduction cluster_2 Step 3: Diazotization & Hydrolysis cluster_3 Step 4: Conversion to Carboxylic Acid A 2-Amino-5-bromo-4-methylpyridine B Reaction with H₂SO₄/H₂O₂ A->B C 5-Bromo-4-methyl-2-nitropyridine B->C D Reaction with Methanol/H₂SO₄ C->D E Methyl 5-bromo-2-nitroisonicotinate D->E F Reduction (e.g., Fe/NH₄Cl) E->F G Methyl 2-amino-5-bromoisonicotinate F->G H Reaction with NaNO₂/H₂SO₄ (aq) G->H I Intermediate Diazo Salt H->I J Hydrolysis I->J K 5-Bromo-2-hydroxyisonicotinic acid J->K L Hydrolysis of Ester & Tautomerization K->L M This compound L->M

References

An In-depth Technical Guide to 5-Bromo-4-methylpyridine-2-carboxylic Acid: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridine-2-Carboxylic Acids

Substituted pyridine-2-carboxylic acids are a cornerstone of modern medicinal chemistry and drug development. Their rigid, nitrogen-containing heterocyclic scaffold serves as a versatile bioisostere for a phenyl ring, offering improved solubility and metabolic stability in many instances. The strategic placement of functional groups on the pyridine ring allows for precise modulation of a molecule's physicochemical properties and its interactions with biological targets. Among this important class of compounds, 5-Bromo-4-methylpyridine-2-carboxylic acid has emerged as a particularly valuable building block. Its trifunctional nature—a carboxylic acid for amide bond formation or as a directing group, a bromine atom for cross-coupling reactions, and a methyl group for steric and electronic tuning—provides a rich platform for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, providing researchers with the foundational knowledge to effectively utilize this versatile intermediate.

Physicochemical Properties and Identification

This compound, also known as 5-Bromo-4-methylpicolinic acid, is typically a white to off-white solid at room temperature. Its key identifiers and properties are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name This compoundPubChem
CAS Number 886365-02-2Multiple suppliers
Molecular Formula C₇H₆BrNO₂PubChem
Molecular Weight 216.03 g/mol PubChem
Appearance White to off-white solidCommercial suppliers
Purity Typically ≥98.0%Commercial suppliers
Solubility Soluble in methanol and other polar organic solventsChemicalBook[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A common and effective route involves the oxidation of 5-bromo-2,4-dimethylpyridine. The following protocol is a representative example of this transformation.

Experimental Protocol: Oxidation of 5-bromo-2,4-dimethylpyridine

This protocol is based on the well-established oxidation of methyl groups on a pyridine ring to carboxylic acids.

Materials and Reagents:

  • 5-Bromo-2,4-dimethylpyridine

  • Potassium permanganate (KMnO₄)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bisulfite (NaHSO₃) (for quenching)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc) (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Stirrer hotplate

  • Thermometer

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, suspend 5-bromo-2,4-dimethylpyridine (1 equivalent) in water.

  • Addition of Oxidant: While stirring vigorously, heat the suspension to 80-90 °C. Add potassium permanganate (KMnO₄) (approximately 4-5 equivalents) portion-wise over 2-3 hours. The exothermic reaction should be carefully controlled to maintain the temperature within the desired range. The purple color of the permanganate will disappear as it is consumed.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The reaction typically requires several hours to go to completion.

  • Workup - Quenching and Filtration: Cool the reaction mixture to room temperature. The brown manganese dioxide (MnO₂) precipitate will be present. Cautiously add a saturated aqueous solution of sodium bisulfite to quench any excess potassium permanganate until the purple color is no longer visible. Filter the mixture through a pad of Celite® using a Buchner funnel to remove the manganese dioxide. Wash the filter cake with hot water.

  • Isolation of the Product: Combine the filtrate and the aqueous washes. Cool the solution in an ice bath and acidify to a pH of 3-4 with concentrated hydrochloric acid. A white precipitate of this compound should form.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product. Dry the purified solid under vacuum.

Causality Behind Experimental Choices:

  • Portion-wise addition of KMnO₄: This is crucial to control the exothermicity of the oxidation reaction and prevent a runaway reaction.

  • Heating: The oxidation of the methyl group requires elevated temperatures to proceed at a reasonable rate.

  • Acidification: The product exists as its carboxylate salt in the basic reaction mixture. Acidification is necessary to protonate the carboxylate and precipitate the neutral carboxylic acid, which is less soluble in water.

SynthesisWorkflow cluster_synthesis Synthesis of this compound start 5-Bromo-2,4-dimethylpyridine in Water add_kmno4 Portion-wise addition of KMnO₄ at 80-90°C start->add_kmno4 reaction Oxidation Reaction (several hours) add_kmno4->reaction workup Quench with NaHSO₃ Filter MnO₂ reaction->workup acidify Acidify filtrate with HCl to pH 3-4 workup->acidify precipitate Precipitation of Product acidify->precipitate purify Filter, Wash, and Recrystallize precipitate->purify product Pure this compound purify->product Reactivity cluster_reactivity Key Reactions of this compound start This compound suzuki Suzuki-Miyaura Coupling (+ R-B(OH)₂) start->suzuki Pd catalyst, base sonogashira Sonogashira Coupling (+ R-C≡CH) start->sonogashira Pd/Cu catalyst, base buchwald Buchwald-Hartwig Amination (+ R₂NH) start->buchwald Pd catalyst, ligand, base product_suzuki 5-Aryl/Heteroaryl-4-methylpyridine-2-carboxylic acid suzuki->product_suzuki product_sonogashira 5-Alkynyl-4-methylpyridine-2-carboxylic acid sonogashira->product_sonogashira product_buchwald 5-Amino-4-methylpyridine-2-carboxylic acid buchwald->product_buchwald

References

Spectroscopic Data of 5-Bromo-4-methylpyridine-2-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Bromo-4-methylpyridine-2-carboxylic acid, a key building block in modern medicinal chemistry and organic synthesis.[1] As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the scientific principles behind the spectral features, ensuring both theoretical soundness and practical applicability in a research and development setting.

Introduction to this compound

This compound (CAS No: 886365-02-2) is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules.[1] Its utility is primarily derived from the strategic placement of its functional groups: a carboxylic acid for amide couplings and other derivatizations, a bromine atom which is amenable to a wide range of cross-coupling reactions, and a methyl group that can influence the steric and electronic properties of the final molecule. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stability of this compound, which is often a critical starting material in multi-step synthetic sequences.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound is presented below, with atoms numbered for clarity in the subsequent spectroscopic discussions.

Figure 1: Molecular structure of this compound with atom numbering.

The following sections will detail the predicted spectroscopic data based on the analysis of this structure and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Theoretical Principles: Proton NMR provides information on the number of distinct proton environments and their connectivity. The chemical shift (δ) is influenced by the electronic environment of the proton, while spin-spin coupling reveals adjacent, non-equivalent protons.

Experimental Protocol:

  • Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data:

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~13.0 - 14.0broad singlet1H, -COOH
~8.60singlet1H, H6
~8.15singlet1H, H3
~2.50singlet3H, -CH₃

Interpretation: The ¹H NMR spectrum is expected to be relatively simple, reflecting the substitution pattern of the pyridine ring. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a very downfield chemical shift. The two aromatic protons, H3 and H6, are predicted to be singlets due to the absence of adjacent protons for coupling. Their distinct chemical shifts arise from the different electronic environments created by the neighboring substituents. The methyl protons are expected to appear as a sharp singlet in the aliphatic region.

Figure 2: Predicted distinct proton environments in this compound.

¹³C NMR Spectroscopy

Theoretical Principles: Carbon-13 NMR provides information on the number of non-equivalent carbon atoms in a molecule and their electronic environments.

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR spectroscopy.

  • Acquire the ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Proton decoupling is typically used to simplify the spectrum to a series of singlets.

  • Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data:

Predicted Chemical Shift (δ, ppm)Assignment
~165.0C7 (-COOH)
~152.0C2
~150.0C6
~145.0C4
~125.0C3
~120.0C5
~18.0C8 (-CH₃)

Interpretation: The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carboxylic acid carbon (C7) will be the most downfield signal. The five aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the attached substituents. The methyl carbon (C8) will be the most upfield signal.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is particularly useful for identifying functional groups.

Experimental Protocol:

  • Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with ~100 mg of dry, spectroscopic grade potassium bromide.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.

  • A background spectrum of a pure KBr pellet should be subtracted from the sample spectrum.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~1710C=O stretchCarboxylic acid
~1600, ~1470C=C and C=N stretchAromatic ring
~1300C-O stretchCarboxylic acid
Below 800C-Br stretchBromo group

Interpretation: The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group, including a very broad O-H stretch and a strong C=O stretch.[2] The presence of the substituted pyridine ring will be confirmed by the aromatic C=C and C=N stretching vibrations. The C-Br stretch is expected at lower wavenumbers.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer structural clues.

Experimental Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Acquire the mass spectrum in positive or negative ion mode.

Predicted Mass Spectrometry Data:

m/zInterpretation
215/217[M-H]⁻ (Negative ion mode), isotopic pattern for one bromine atom
216/218[M+H]⁺ (Positive ion mode), isotopic pattern for one bromine atom
171/173Loss of COOH from [M+H]⁺
198/200Loss of H₂O from [M+H]⁺

Interpretation: The most crucial feature in the mass spectrum will be the molecular ion peak, which will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[3] Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group or a molecule of water.

M [M+H]⁺ m/z 216/218 frag1 Loss of H₂O (-18) M->frag1 frag2 Loss of COOH (-45) M->frag2 ion1 [C₇H₅BrNO]⁺ m/z 198/200 frag1->ion1 ion2 [C₆H₅BrN]⁺ m/z 171/173 frag2->ion2

Figure 3: A plausible fragmentation pathway for this compound in positive ion mode mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry, provides a robust methodology for its structural confirmation and purity assessment. While the data presented in this guide are predicted based on established principles and analysis of related structures, they offer a strong foundation for researchers and drug development professionals working with this important synthetic intermediate. The outlined experimental protocols represent standard practices that will enable the acquisition of high-quality, reliable spectroscopic data.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-4-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methylpyridine-2-carboxylic acid is a versatile intermediate in organic synthesis, finding applications in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a substituted pyridine ring, presents a unique fingerprint in Nuclear Magnetic Resonance (NMR) spectroscopy. A thorough understanding of its ¹H NMR spectrum is crucial for reaction monitoring, quality control, and structural confirmation in synthetic chemistry workflows. This guide provides a detailed analysis of the expected ¹H NMR spectrum of this compound, outlines a protocol for its acquisition, and discusses the key spectral features based on established principles of NMR spectroscopy.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, it is essential to first analyze the molecular structure and identify the distinct proton environments.

Figure 1: Molecular structure of this compound highlighting the distinct proton environments.

The structure of this compound (CAS No: 886365-02-2) contains four distinct types of protons that will give rise to separate signals in the ¹H NMR spectrum:

  • Carboxylic Acid Proton (-COOH): A single, exchangeable proton.

  • Pyridine Ring Protons (H-3 and H-6): Two aromatic protons on the pyridine ring.

  • Methyl Protons (-CH₃): Three equivalent protons of the methyl group.

Predicted ¹H NMR Spectrum and Interpretation

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
-COOH10.0 - 13.0Singlet (broad)-The chemical shift is highly dependent on solvent and concentration. The signal will disappear upon D₂O exchange.[1][2]
H-6~ 8.5Singlet-Deshielded due to the proximity to the nitrogen atom and the electron-withdrawing carboxylic acid group. No adjacent protons to couple with.
H-3~ 7.8Singlet-Influenced by the electron-donating methyl group and the electron-withdrawing bromine atom. No adjacent protons to couple with.
-CH₃~ 2.4Singlet-Typical chemical shift for a methyl group attached to an aromatic ring.

In-depth Analysis of Spectral Features

Carboxylic Acid Proton (-COOH)

The proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum, usually between 9 and 12 ppm.[1] Its exact chemical shift is sensitive to factors such as solvent, concentration, and temperature due to variations in hydrogen bonding.[2][3] A key method for identifying this peak is to add a drop of deuterium oxide (D₂O) to the NMR tube and re-acquire the spectrum. The acidic -COOH proton will exchange with deuterium, leading to the disappearance of its corresponding signal.[1][4]

Aromatic Protons (H-3 and H-6)

The pyridine ring contains two aromatic protons at positions 3 and 6.

  • H-6: This proton is situated ortho to the electron-withdrawing carboxylic acid group and adjacent to the electronegative nitrogen atom. This electronic environment leads to significant deshielding, and its signal is expected to appear at a high chemical shift, likely around 8.5 ppm. Due to the absence of adjacent protons, this signal will appear as a singlet.

  • H-3: The chemical shift of this proton is influenced by the opposing effects of the para bromine atom (electron-withdrawing) and the meta methyl group (weakly electron-donating). It is expected to be less deshielded than H-6, with a predicted chemical shift around 7.8 ppm. This signal will also be a singlet as there are no vicinal protons.

The analysis of the ¹H NMR spectrum of pyridine itself and its substituted derivatives shows that substituent effects can be used to predict chemical shifts with reasonable accuracy.[5][6]

Methyl Protons (-CH₃)

The three protons of the methyl group are chemically equivalent and are expected to give rise to a single, sharp signal. The typical chemical shift for a methyl group attached to a pyridine ring is in the range of 2.3-2.5 ppm. This signal will appear as a singlet due to the absence of any adjacent protons.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended.

Sample Preparation
  • Solvent Selection: A deuterated solvent that can dissolve the carboxylic acid without significant interaction is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids as it can help in observing the acidic proton due to its hydrogen bond accepting nature. Chloroform-d (CDCl₃) can also be used, but the carboxylic acid proton signal may be broader or exchange more readily with residual water.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Field Strength: A spectrometer with a field strength of 300 MHz or higher is recommended for good signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: 16 to 64 scans are typically adequate, depending on the sample concentration.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is usually sufficient.

    • Acquisition Time (aq): An acquisition time of 3-4 seconds will provide good resolution.

    • Spectral Width (sw): A spectral width of at least 15 ppm is necessary to ensure the observation of the downfield carboxylic acid proton.

Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration: Integrate the signals to determine the relative ratios of the different types of protons.

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of the proton signals, especially in more complex molecules, two-dimensional (2D) NMR techniques can be employed.

  • COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this case, since all signals are predicted to be singlets, no cross-peaks would be expected, confirming the lack of proton-proton coupling.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the assignment of the corresponding ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be particularly useful to confirm the assignment of the aromatic protons by observing correlations to the carboxylic carbon and the methyl carbon.

The use of these techniques provides a robust method for complete structural elucidation.[7]

Figure 2: A generalized workflow for the acquisition and analysis of a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct singlet signals corresponding to the carboxylic acid proton, the two aromatic protons, and the methyl group protons. The downfield chemical shift of the carboxylic acid proton and its exchangeability with D₂O are key identifying features. A systematic approach to sample preparation, data acquisition, and processing is essential for obtaining a high-quality spectrum. For unequivocal structural verification, particularly in the context of drug discovery and development, the use of 2D NMR techniques is highly recommended. This comprehensive guide provides the foundational knowledge for researchers and scientists to confidently interpret the ¹H NMR spectrum of this important synthetic intermediate.

References

An In-depth Technical Guide to the ¹³C NMR of 5-Bromo-4-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Bromo-4-methylpyridine-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the ¹³C NMR spectrum by analyzing substituent effects on the pyridine scaffold. It presents a detailed, field-proven experimental protocol for sample preparation, data acquisition, and processing. By synthesizing foundational NMR principles with practical application, this guide serves as an authoritative resource for the structural elucidation of complex heterocyclic compounds.

Introduction: The Role of ¹³C NMR in Heterocyclic Chemistry

In the structural elucidation of organic molecules, ¹³C NMR spectroscopy is an indispensable tool, providing direct insight into the carbon skeleton.[1] For heterocyclic compounds, which form the core of countless pharmaceuticals and bioactive molecules, ¹³C NMR is particularly powerful. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, which is influenced by factors such as hybridization, electronegativity of adjacent atoms, and resonance effects within the aromatic ring.[2][3]

Unlike ¹H NMR, standard proton-decoupled ¹³C NMR spectra offer simplified, singlet peaks for each unique carbon environment, avoiding complex splitting patterns and often resolving ambiguities caused by signal overlap in proton spectra.[4] This guide will focus on this compound, a polysubstituted pyridine derivative, to illustrate the principles and practices of ¹³C NMR analysis from first principles to experimental validation.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The chemical shifts in a substituted pyridine ring can be predicted with reasonable accuracy by understanding the additive nature of substituent chemical shifts (SCS).[5] This approach involves starting with the known chemical shifts of the parent heterocycle (pyridine) and adjusting them based on the electronic effects (inductive and resonance) of each substituent.

Base Chemical Shifts of Pyridine

The pyridine ring presents a unique electronic landscape due to the electronegative nitrogen atom, which deshields the adjacent (α) and the opposite (γ) carbons. The accepted chemical shifts for pyridine in a neutral deuterated solvent are approximately:

  • C2, C6 (α-carbons): ~150 ppm

  • C3, C5 (β-carbons): ~124 ppm

  • C4 (γ-carbon): ~136 ppm[6]

Analysis of Substituent Effects

The structure of this compound features three distinct substituents, each imparting a predictable influence on the ring's carbon environments.

  • Carboxylic Acid (-COOH) at C2: The carboxyl group is strongly electron-withdrawing. Its carbon atom typically resonates in the 160-185 ppm range.[7] It will significantly deshield the attached carbon (C2, ipso-effect) and the adjacent carbon (C3, ortho-effect).

  • Methyl (-CH₃) at C4: The methyl group is a weak electron-donating group. The methyl carbon itself appears far upfield (10-15 ppm).[7] It will cause a downfield shift at the point of attachment (C4, ipso-effect) and shield the adjacent carbons (C3 and C5, ortho-effect).

  • Bromine (-Br) at C5: Bromine is an electronegative halogen that exerts a strong deshielding (downfield) ipso-effect on the carbon it is attached to (C5). Its influence on other ring positions is more complex, involving both inductive withdrawal and resonance effects.

Predicted ¹³C NMR Chemical Shifts

By synthesizing data from literature on similarly substituted pyridines, we can predict the chemical shifts for each of the seven unique carbon atoms in the molecule.[5][8] The molecule lacks symmetry, so seven distinct signals are expected.

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C=O ~165-170Typical range for a carboxylic acid attached to an aromatic ring.[9]
C2 ~152-156Base C2 is ~150 ppm; deshielded by the attached -COOH group.
C3 ~128-132Base C3 is ~124 ppm; deshielded by ortho -COOH and ortho -CH₃ effects.
C4 ~145-150Base C4 is ~136 ppm; significantly deshielded by the attached -CH₃ group (ipso-effect).
C5 ~118-122Base C5 is ~124 ppm; strongly deshielded by the ipso-effect of Bromine, but shielded by the ortho -CH₃. The net effect can be complex.
C6 ~150-154Base C6 is ~150 ppm; influenced by the meta -COOH and ortho -Br substituents.
-CH₃ ~18-22Typical range for a methyl group on an aromatic ring.

Visualizing the Molecular Structure

A clear representation of the molecule and its carbon assignments is crucial for spectral interpretation.

Caption: Structure of this compound.

Experimental Protocol for Spectrum Acquisition

The acquisition of a high-quality ¹³C NMR spectrum requires meticulous sample preparation and correctly configured instrument parameters. This protocol is a self-validating system designed for accuracy and reproducibility.

Step-by-Step Sample Preparation
  • Material Weighing: Accurately weigh 50-100 mg of this compound.[10] A higher concentration is necessary for ¹³C NMR due to its low natural abundance (~1.1%) and lower gyromagnetic ratio compared to ¹H.[11]

  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its polarity and ability to form hydrogen bonds. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are also viable alternatives.

  • Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[12] Gentle vortexing or warming may be required to achieve complete dissolution.

  • Filtration and Transfer: To ensure magnetic field homogeneity, the final solution must be free of any particulate matter. Filter the solution through a Pasteur pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[13]

  • Internal Standard (Optional but Recommended): While the solvent signal can be used for referencing, adding a drop of an internal standard like Tetramethylsilane (TMS) for organic solvents provides a precise 0 ppm reference point.[10]

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.[14]

NMR Instrument Parameters (Based on a 400 MHz Spectrometer)
  • Experiment Setup: Load a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems). This uses a 30° pulse angle and includes Nuclear Overhauser Effect (NOE) enhancement.[12]

  • Locking and Shimming: Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Tuning and Matching: Tune and match the ¹³C probe to the sample to ensure maximum energy transfer and sensitivity.

  • Acquisition Parameters:

    • Spectral Width (SW): Set to a range of ~220-240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals, including the carbonyl and any potential impurities, are captured.[2]

    • Number of Scans (NS): Due to the low sensitivity of ¹³C, a significant number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.[12]

    • Relaxation Delay (D1): A delay of 2 seconds is a standard starting point.[12] For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) is necessary, but for qualitative structural confirmation, 2 seconds is sufficient.[15]

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).[12]

Data Processing
  • Fourier Transform: Apply an exponential multiplication (line broadening factor of ~1-2 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode with a flat baseline.

  • Baseline Correction: Apply a polynomial baseline correction to remove any broad humps or distortions.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm or the known solvent peak to its accepted value (e.g., DMSO-d₆ at 39.52 ppm).

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Experimental Workflow Diagram

The entire process from sample to final spectrum can be visualized as a logical workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (50-100 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample & Lock filter->load shim Shim B₀ Field load->shim tune Tune & Match Probe shim->tune acquire Acquire Data (zgpg30) tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference elucidation Structural Elucidation reference->elucidation

Caption: Standard workflow for ¹³C NMR analysis.

Conclusion

The structural analysis of this compound via ¹³C NMR spectroscopy is a systematic process grounded in the fundamental principles of substituent effects and executed through rigorous experimental technique. This guide has provided a dual framework: a theoretical prediction of the ¹³C spectrum based on established additive models and a detailed, practical protocol for its empirical acquisition. By following these methodologies, researchers can confidently assign the carbon skeleton of this and other complex heterocyclic molecules, a critical step in chemical synthesis, quality control, and drug discovery pipelines.

References

An In-depth Technical Guide to the Mass Spectrometry of 5-Bromo-4-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-4-methylpyridine-2-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry and drug development.[1][2] Its structural complexity, featuring a substituted pyridine ring with a halogen, a methyl group, and a carboxylic acid, necessitates robust analytical techniques for unequivocal identification and characterization. Mass spectrometry (MS) stands as a cornerstone analytical method, providing precise molecular weight determination and invaluable structural information through controlled fragmentation. This guide offers an in-depth exploration of the mass spectrometric behavior of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind methodological choices, predict fragmentation pathways, and provide a practical protocol for its analysis.

Rationale for Ionization Technique: Electrospray Ionization (ESI)

The choice of ionization technique is paramount for the successful mass spectrometric analysis of any compound. For this compound, Electrospray Ionization (ESI) is the most appropriate method. This is due to the polar nature of the carboxylic acid group and the nitrogen atom in the pyridine ring.[3]

Causality behind selecting ESI:

  • Polarity and Chargeability: The carboxylic acid moiety is readily deprotonated in the negative ion mode ([M-H]⁻) or the pyridine nitrogen can be protonated in the positive ion mode ([M+H]⁺), making the molecule pre-charged in solution and ideal for ESI.

  • Soft Ionization: ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte during the ionization process. This is crucial for preserving the intact molecular ion, which is essential for accurate molecular weight determination.

  • Thermal Lability: While this compound is not exceptionally labile, harsher ionization methods like Electron Ionization (EI) could induce premature fragmentation, potentially leading to the absence of a clear molecular ion peak.

The analysis can be performed in both positive and negative ion modes, and the choice often depends on the specific information sought and the sample matrix. For general characterization, the positive ion mode is often preferred due to the basicity of the pyridine nitrogen, which readily accepts a proton.

Predicted Fragmentation Pathways

Understanding the fragmentation of this compound is key to its structural confirmation. The fragmentation pattern is influenced by the interplay of the carboxylic acid group, the bromine atom, and the methyl-substituted pyridine ring. Tandem mass spectrometry (MS/MS) is an indispensable tool for elucidating these pathways by isolating the precursor ion and inducing fragmentation through collision-induced dissociation (CID).

The following fragmentation pathways are predicted based on established principles for carboxylic acids, halogenated compounds, and pyridine derivatives:

  • Initial Protonation: In positive mode ESI, the molecule will be protonated, likely at the pyridine nitrogen, to form the precursor ion [M+H]⁺.

  • Decarboxylation: A common fragmentation pathway for carboxylic acids is the neutral loss of carbon dioxide (CO₂), resulting in a fragment ion with a mass 44 Da lower than the precursor ion.

  • Loss of Water: The protonated carboxylic acid group can readily lose a molecule of water (H₂O), leading to a fragment ion with a mass 18 Da lower than the precursor ion.

  • Debromination: The bromine atom can be lost as a radical (Br•), resulting in a significant fragment ion. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key indicator in the mass spectrum for all bromine-containing fragments.

  • Loss of Methyl Radical: The methyl group can be lost as a radical (CH₃•), resulting in a fragment ion with a mass 15 Da lower than the precursor ion.

  • Pyridine Ring Fragmentation: While the pyridine ring is relatively stable, at higher collision energies, it can undergo ring opening and subsequent fragmentation, leading to smaller fragment ions.

Below is a DOT language script for a Graphviz diagram illustrating the predicted fragmentation pathways.

fragmentation_pathway M_H [M+H]⁺ (Precursor Ion) loss_H2O Loss of H₂O M_H->loss_H2O loss_CO2 Loss of CO₂ M_H->loss_CO2 frag_H2O [M+H - H₂O]⁺ loss_H2O->frag_H2O further_frag Further Fragmentation frag_H2O->further_frag frag_CO2 [M+H - CO₂]⁺ loss_CO2->frag_CO2 loss_Br Loss of Br• frag_CO2->loss_Br loss_CH3 Loss of CH₃• frag_CO2->loss_CH3 frag_Br [M+H - Br]⁺ loss_Br->frag_Br frag_Br->further_frag frag_CH3 [M+H - CH₃]⁺ loss_CH3->frag_CH3 frag_CH3->further_frag

Caption: Predicted ESI-MS/MS fragmentation pathways of protonated this compound.

Experimental Protocol: Acquiring the Mass Spectrum

This section provides a detailed, step-by-step methodology for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow Rates: Optimize desolvation and cone gas flow rates according to the instrument manufacturer's recommendations.

  • MS Scan Range: m/z 50-300 for full scan analysis.

  • MS/MS Analysis:

    • Select the protonated precursor ion ([M+H]⁺) for fragmentation.

    • Apply a range of collision energies (e.g., 10-40 eV) to observe the different fragmentation pathways.

Data Presentation: Expected Mass-to-Charge Ratios

The following table summarizes the expected m/z values for the key ions of this compound (Molecular Formula: C₇H₆BrNO₂; Monoisotopic Mass: 214.9585 Da).

IonFormulaMonoisotopic Mass (Da)Expected m/z
[M+H]⁺ [C₇H₇BrNO₂]⁺ 215.9663 215.97
[M+H - H₂O]⁺[C₇H₅BrNO]⁺197.9558197.96
[M+H - CO₂]⁺[C₆H₇BrN]⁺171.9816171.98
[M+H - Br]⁺[C₇H₇NO₂]⁺137.0477137.05
[M+H - CH₃]⁺[C₆H₄BrNO₂]⁺200.9425200.94

Note: The observed m/z values will show the characteristic isotopic pattern of bromine.

Conclusion

The mass spectrometric analysis of this compound, particularly utilizing ESI-MS/MS, provides a powerful tool for its unambiguous identification and structural elucidation. By understanding the principles of ionization and the predictable fragmentation pathways of its constituent functional groups, researchers can confidently interpret the resulting mass spectra. The methodologies and predicted fragmentation patterns outlined in this guide serve as a robust framework for the analysis of this important compound and its analogues in various research and development settings.

References

Subject: 5-Bromo-4-methylpyridine-2-carboxylic acid (CAS: 886365-02-2)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Authored By: Gemini, Senior Application Scientist

Introduction: Compound Profile and Synthetic Significance

5-Bromo-4-methylpyridine-2-carboxylic acid is a heterocyclic organic compound that serves as a highly versatile intermediate in modern organic synthesis. Physically, it is a white solid with a molecular weight of 216.03 g/mol and the chemical formula C₇H₆BrNO₂.[1][2] Its utility is primarily derived from its trifunctional structure: a pyridine core, a carboxylic acid group, and a strategically positioned bromine atom.

This combination of features makes it an indispensable building block, particularly in the pharmaceutical and agrochemical industries.[3] The pyridine scaffold is a common pharmacophore in many biologically active molecules. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling the construction of complex molecular architectures, while the carboxylic acid moiety provides a handle for amide bond formation and other derivatizations. Given its pivotal role in the synthesis of novel drug candidates and other high-value materials, a comprehensive understanding of its safe handling is paramount for any research professional.[3] This guide provides a field-proven framework for managing this reagent, grounded in established safety protocols for halogenated aromatic compounds and pyridine derivatives.

Hazard Identification and Core Risk Assessment

While specific toxicity data for this compound is not extensively published, a robust risk assessment can be formulated by examining its structural motifs—a brominated pyridine and a carboxylic acid—and data from suppliers of this and analogous compounds.[2][4][5] The primary hazards are associated with irritation and acute toxicity upon ingestion or inhalation.[2][6]

Like many functionalized pyridine derivatives, it should be treated as a hazardous substance.[7][8] The compound is typically a solid, meaning the primary exposure risk during handling is the inhalation of fine dust or direct contact with skin and eyes.[5][9]

Table 2.1: GHS Hazard Profile This table summarizes the potential hazards based on supplier safety information and data for structurally related compounds.

Hazard ClassGHS Hazard Statement (H-Code)Description
Acute Toxicity, OralH302Harmful if swallowed.[2]
Acute Toxicity, DermalH312Harmful in contact with skin.[6]
Skin IrritationH315Causes skin irritation.[2]
Serious Eye IrritationH319Causes serious eye irritation.[2]
Acute Toxicity, InhalationH332Harmful if inhaled.[2][6]
Respiratory IrritationH335May cause respiratory irritation.[2][6]

Causality: The pyridine nitrogen can interact with biological systems, and the carboxylic acid can cause irritation.[7] Halogenated aromatics as a class require careful handling due to their potential for toxicity.[4] The risk of inhaling airborne particulates is significant for any powdered solid, necessitating stringent engineering controls.[5]

Exposure Control: Engineering and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is non-negotiable. This begins with engineering controls as the primary line of defense, supplemented by appropriate PPE.

Engineering Controls

All manipulations of solid this compound that could generate dust—such as weighing, transferring, or adding to a reaction vessel—must be performed inside a certified chemical fume hood.[7][10] The fume hood provides adequate ventilation to keep airborne concentrations low and protect the user from inhaling potentially harmful dust.[11] Facilities should also be equipped with an eyewash station and a safety shower in close proximity to the handling area.[5]

Personal Protective Equipment (PPE)

PPE selection must be based on a thorough risk assessment. The following table outlines the minimum required PPE for handling this compound.

Table 3.1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and Citation
Eye & Face Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133. A face shield should be worn if there is a significant splash risk.Protects against dust particles and splashes that can cause serious eye irritation.[4][5][12]
Skin Chemical-resistant nitrile or neoprene gloves. A lab coat and closed-toe shoes are mandatory.Prevents skin contact, which can lead to irritation.[7][8] Latex gloves are not recommended for handling many organic chemicals.[7]
Respiratory Not required if work is performed within a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors/particulates must be used.Minimizes inhalation of dust, which may cause respiratory tract irritation.[4][13]

Trustworthiness through Self-Validation: Before each use, visually inspect gloves for any signs of degradation or punctures.[14] Ensure the fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly. These simple checks form a self-validating system to ensure your protective barriers are intact.

Standard Operating Procedure (SOP) for Safe Handling

The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.

Experimental Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don PPE (Goggles, Lab Coat, Gloves) prep_hood 2. Verify Fume Hood Function prep_ppe->prep_hood prep_setup 3. Assemble Equipment in Hood prep_hood->prep_setup handle_retrieve 4. Retrieve Compound from Storage prep_setup->handle_retrieve handle_weigh 5. Weigh Solid on Balance handle_retrieve->handle_weigh handle_transfer 6. Transfer to Reaction Vessel handle_weigh->handle_transfer handle_close 7. Securely Cap Original Container handle_transfer->handle_close cleanup_decontaminate 8. Decontaminate Spatula & Weigh Boat handle_close->cleanup_decontaminate cleanup_dispose 9. Dispose of Waste in Halogenated Organics Bottle cleanup_decontaminate->cleanup_dispose cleanup_store 10. Return Compound to Storage cleanup_dispose->cleanup_store cleanup_wash 11. Remove PPE & Wash Hands cleanup_store->cleanup_wash

Caption: Workflow for handling solid this compound.

Step-by-Step Methodology
  • Preparation : Don all required PPE as specified in Table 3.1.[10] Verify that the chemical fume hood is operational.[14] Assemble all necessary glassware, spatulas, and a balance inside the hood.

  • Weighing : Retrieve the container of this compound from its designated storage area. Keeping the container inside the hood, carefully open it. Use a clean spatula to transfer the desired amount of solid to a weigh boat or directly into the reaction vessel on a tared balance. Minimize any dust generation.[5]

  • Transfer : Once the desired mass is weighed, carefully add it to the reaction vessel. If a solvent is to be used, add it slowly to wet the solid and prevent it from becoming airborne.

  • Storage : Immediately and securely close the lid on the stock container.[7] Wipe any residual dust from the outside of the container with a damp cloth (if compatible) before returning it to its proper storage location.

  • Cleanup : Decontaminate the spatula and any other reusable equipment with a suitable solvent. Collect this solvent rinse as halogenated waste.[4] Dispose of the weigh boat and any contaminated wipes in the designated solid halogenated waste container.[10]

  • Final Steps : Once the experiment is underway, remove gloves and lab coat before exiting the lab. Wash hands thoroughly with soap and water.[8][14]

Storage and Chemical Incompatibility

Proper storage is critical to maintaining the compound's integrity and ensuring laboratory safety.

  • Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from sources of ignition and direct sunlight.[13][15] The storage area should be separate from incompatible materials.

  • Incompatibility : As a pyridine derivative and carboxylic acid, this compound is incompatible with certain classes of chemicals.[5][8] Mixing with incompatible materials can lead to vigorous reactions, heat generation, or the release of toxic gases.

Table 5.1: Incompatible Materials

Incompatible ClassExamplesRationale for Incompatibility
Strong Oxidizing Agents Perchlorates, Nitrates, Peroxides, Chromium trioxideCan cause vigorous or explosive reactions with organic materials.[5][8]
Strong Bases Sodium Hydroxide, Potassium tert-butoxideExothermic acid-base neutralization reaction.
Strong Acids Sulfuric Acid, Nitric Acid, Chlorosulfonic AcidPyridine nitrogen is basic and will react exothermically.[8]
Strong Reducing Agents Sodium Borohydride, Lithium Aluminum HydrideThe carboxylic acid group will react.

Accidental Release and First Aid Procedures

Preparedness is key to mitigating the harm from accidental spills or exposures.

Spill Response

For any spill, the primary goal is to isolate the area and prevent exposure.

G spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (Inside Hood)? assess->small_spill large_spill Large Spill (Outside Hood)? assess->large_spill cleanup Contain & Clean Up with Spill Kit small_spill->cleanup Yes notify Alert Others & Evacuate Area small_spill->notify No large_spill->notify Yes report Document Incident cleanup->report contact_ehrs Contact EHRS/ Safety Officer notify->contact_ehrs contact_ehrs->report

Caption: Decision-making workflow for spill response.

  • Small Spill (Contained in a Fume Hood) :

    • Ensure proper PPE is worn.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it into a sealed, labeled container for halogenated waste.[5][16]

    • Decontaminate the area with a suitable solvent and collect the rinsate as hazardous waste.[4]

  • Large Spill (or any spill outside a fume hood) :

    • Evacuate the immediate area and alert nearby personnel.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[16]

    • Prevent entry into the affected area.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][17]

  • Skin Contact : Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[8][17]

  • Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[8][18]

Waste Disposal

Chemical waste disposal must adhere to institutional and regulatory guidelines. As a halogenated organic compound, this compound and any materials contaminated with it require specific handling.

  • Waste Segregation : All waste containing this compound (including excess solid, solutions, and contaminated materials like gloves and weigh boats) must be collected in a designated "Halogenated Organic Waste" container.[4][10]

  • Labeling : The waste container must be kept closed when not in use and clearly labeled with the words "Hazardous Waste" and a full list of its contents.[4][16]

  • Disposal Procedure : Never dispose of this chemical or its waste down the drain.[10] Arrange for pickup and disposal through your institution's certified hazardous waste management program.

Causality: Halogenated solvents and solids are segregated because their incineration requires special conditions to prevent the formation of dioxins and other persistent organic pollutants. Improper disposal can lead to significant environmental contamination.[16]

References

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 5-Bromo-4-methylpyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-4-methylpyridine-2-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a carboxylic acid, a methyl group, and a bromine atom on the pyridine scaffold, offers multiple reactive handles for diversification. This versatility makes it a valuable intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals. This document provides an in-depth guide for its synthesis, detailing a robust and reproducible protocol starting from commercially available reagents. We will elucidate the chemical rationale behind the chosen synthetic strategy, provide step-by-step instructions, and present the necessary data for characterization, empowering researchers to confidently replicate and adapt this procedure.

Introduction and Strategic Overview

The synthesis of substituted pyridines is a cornerstone of organic chemistry. For the target molecule, this compound (CAS No: 886365-02-2), the primary challenge lies in the regioselective introduction of three distinct functional groups onto the pyridine ring. A logical and efficient synthetic strategy involves a multi-step sequence starting from a simpler, commercially available pyridine derivative.

Our selected strategy begins with 2-amino-4-methylpyridine. This starting material is advantageous as the amino group at the C2 position serves a dual purpose: first, it directs the regioselective bromination at the C5 position, and second, it can be readily converted into the desired carboxylic acid via a Sandmeyer reaction sequence. This approach avoids harsh oxidation conditions that could lead to unwanted side reactions or decomposition of the pyridine ring.

The overall synthetic pathway can be visualized as a three-stage process:

G cluster_0 Stage 1: Regioselective Bromination cluster_1 Stage 2: Sandmeyer Reaction (Cyanation) cluster_2 Stage 3: Nitrile Hydrolysis A 2-Amino-4-methylpyridine B 2-Amino-5-bromo-4-methylpyridine A->B  NBS, DMF   C 2-Amino-5-bromo-4-methylpyridine D 5-Bromo-4-methylpyridine-2-carbonitrile C->D 1. NaNO₂, H₂SO₄ 2. CuCN, KCN E 5-Bromo-4-methylpyridine-2-carbonitrile F This compound E->F  H₂SO₄ (aq), Heat  

Diagram 1: Overall Synthetic Workflow.

Mechanistic Considerations and Rationale

Stage 1: Electrophilic Bromination

The first step involves the bromination of 2-amino-4-methylpyridine. The amino group (-NH₂) is a potent activating group for electrophilic aromatic substitution and is an ortho, para-director. The methyl group (-CH₃) is also activating and an ortho, para-director.

  • The C3 and C5 positions are ortho and para to the amino group, respectively.

  • The C3 and C5 positions are ortho and para to the methyl group, respectively.

Both groups strongly activate the C3 and C5 positions. However, bromination occurs preferentially at the C5 position. This high regioselectivity is achieved by using N-Bromosuccinimide (NBS) as the brominating agent.[2] NBS provides a slow, controlled release of electrophilic bromine (Br⁺), minimizing the formation of di-brominated byproducts. The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) at a reduced temperature to further enhance selectivity.[2]

Stage 2: Sandmeyer Reaction

The Sandmeyer reaction is a classic transformation used to convert an aromatic amino group into a wide range of functionalities via a diazonium salt intermediate.

  • Diazotization: The 2-amino group is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive but stable enough at low temperatures for subsequent reaction.

  • Cyanation: The diazonium salt is then treated with a solution of copper(I) cyanide. The cyanide ion (CN⁻) displaces the dinitrogen gas (N₂), a superb leaving group, to form the corresponding nitrile.

This two-step, one-pot procedure is a reliable method for installing the carbon atom required for the final carboxylic acid.

Stage 3: Nitrile Hydrolysis

The final step is the hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH). This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically using aqueous sulfuric acid and heat, is chosen for this protocol. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide intermediate, and subsequent hydrolysis of the amide to the carboxylic acid and ammonium sulfate.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

Protocol 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

This protocol is adapted from a standard procedure for the selective bromination of aminopyridines.[2]

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-4-methylpyridine108.1410.0 g92.47
N-Bromosuccinimide (NBS)177.9816.46 g92.47
N,N-Dimethylformamide (DMF)-100 mL-

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-amino-4-methylpyridine (10.0 g, 92.47 mmol).

  • Add DMF (50 mL) and stir until the solid is completely dissolved.

  • Cool the flask to 0 °C using an ice-water bath.

  • In a separate beaker, dissolve N-Bromosuccinimide (NBS) (16.46 g, 92.47 mmol) in DMF (50 mL).

  • Add the NBS solution dropwise to the cooled pyridine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into 400 mL of ice-water. A precipitate will form.

  • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold water (3 x 50 mL).

  • Dry the solid under vacuum at 50 °C to afford 2-amino-5-bromo-4-methylpyridine as an off-white to brown solid.

  • Expected Yield: ~80-90%.

Protocol 2: Synthesis of 5-Bromo-4-methylpyridine-2-carbonitrile
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-5-bromo-4-methylpyridine187.0410.0 g53.46
Concentrated H₂SO₄ (98%)98.0825 mL-
Sodium Nitrite (NaNO₂)69.004.05 g58.7
Copper(I) Cyanide (CuCN)89.565.75 g64.2
Potassium Cyanide (KCN)65.127.0 g107.5

Procedure:

  • Diazotization: a. In a 250 mL flask, carefully add 2-amino-5-bromo-4-methylpyridine (10.0 g, 53.46 mmol) to a mixture of water (50 mL) and concentrated sulfuric acid (25 mL) while cooling in an ice-salt bath. Stir until a fine slurry is formed. b. Cool the mixture to 0 °C. c. In a separate beaker, dissolve sodium nitrite (4.05 g, 58.7 mmol) in water (15 mL). d. Add the sodium nitrite solution dropwise to the pyridine slurry, keeping the temperature below 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting solution is the diazonium salt solution.

  • Cyanation: a. In a separate 500 mL flask, dissolve copper(I) cyanide (5.75 g, 64.2 mmol) and potassium cyanide (7.0 g, 107.5 mmol) in water (75 mL). Warm slightly if necessary to dissolve, then cool to room temperature. b. Carefully and slowly add the cold diazonium salt solution from step 1d to the cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain a manageable reaction. c. After the addition is complete, stir the mixture at room temperature for 1 hour, then heat to 50-60 °C for 30 minutes. d. Cool the mixture to room temperature. A solid product will be present. e. Collect the solid by vacuum filtration and wash with water. f. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

  • Expected Yield: ~60-75%.

Protocol 3: Synthesis of this compound
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
5-Bromo-4-methylpyridine-2-carbonitrile196.045.0 g25.5
Sulfuric Acid (70% aq. solution)-50 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, add 5-bromo-4-methylpyridine-2-carbonitrile (5.0 g, 25.5 mmol).

  • Add the 70% aqueous sulfuric acid solution (50 mL).

  • Heat the mixture to reflux (approx. 160-170 °C) and maintain reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting nitrile has been consumed.

  • Cool the reaction mixture to room temperature, then carefully pour it over crushed ice (approx. 100 g).

  • Adjust the pH of the cold solution to 3-4 by the slow addition of a saturated sodium hydroxide or sodium carbonate solution. A precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold water.

  • Dry the solid under vacuum to yield this compound.

  • Expected Yield: ~85-95%.

Characterization Data

CompoundAppearanceYield (%)M.P. (°C)¹H NMR (400 MHz, DMSO-d₆) δ (ppm)
2-Amino-5-bromo-4-methylpyridineOff-white to brown solid80-90118-1217.95 (s, 1H), 6.51 (s, 1H), 6.15 (s, 2H, NH₂), 2.20 (s, 3H)
5-Bromo-4-methylpyridine-2-carbonitrileLight brown solid60-7595-988.80 (s, 1H), 8.05 (s, 1H), 2.60 (s, 3H)
This compoundWhite to off-white solid85-95190-193 (dec.)13.5 (br s, 1H, COOH), 8.75 (s, 1H), 8.15 (s, 1H), 2.55 (s, 3H)

Note: NMR data are predicted values based on chemical structure and may vary slightly.

Troubleshooting and Expert Insights

  • Bromination Selectivity: Maintaining a low temperature during the addition of NBS is critical to prevent over-bromination and ensure high selectivity for the desired C5 position.

  • Diazonium Salt Stability: The diazonium salt intermediate is thermally unstable and potentially explosive when isolated. Always prepare and use it in solution at low temperatures without attempting to isolate it.

  • Handling Cyanides: Copper(I) cyanide and potassium cyanide are extremely toxic. Handle them with extreme caution in a fume hood, and have an appropriate quench solution (e.g., bleach and ferrous sulfate) available for waste decontamination.

  • Hydrolysis Endpoint: During the final hydrolysis step, ensure the reaction is heated for a sufficient duration to convert the intermediate amide to the carboxylic acid. Incomplete hydrolysis can be identified by TLC or NMR analysis.

Conclusion

The synthetic route detailed herein provides a reliable and scalable method for the preparation of this compound. By leveraging a regioselective bromination followed by a classic Sandmeyer reaction and subsequent hydrolysis, this key intermediate can be accessed in good overall yield from readily available starting materials. The insights into the reaction mechanisms and procedural details will aid researchers in successfully synthesizing this valuable compound for applications in drug discovery and beyond.

References

Synthesis of 5-Bromo-4-methylpyridine-2-carboxylic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-4-methylpyridine-2-carboxylic acid is a key heterocyclic building block in contemporary drug discovery and agrochemical research. Its structural motif, featuring a pyridine core with strategically placed bromo, methyl, and carboxylic acid functionalities, offers a versatile scaffold for the synthesis of complex molecular architectures. The bromine atom serves as a handle for various cross-coupling reactions, while the carboxylic acid group allows for amide bond formation and other derivatizations, making this compound a valuable intermediate in the development of novel therapeutic agents and functional materials. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, designed for researchers and professionals in organic and medicinal chemistry.

Overall Synthetic Workflow

The synthesis is designed as a two-step process commencing with the commercially available 2,4-dimethylpyridine. The first step involves the regioselective bromination at the 5-position of the pyridine ring, followed by a selective oxidation of the methyl group at the 2-position to the corresponding carboxylic acid.

Synthesis_Workflow Start 2,4-Dimethylpyridine Intermediate 5-Bromo-2,4-dimethylpyridine Start->Intermediate Step 1: Bromination FinalProduct This compound Intermediate->FinalProduct Step 2: Selective Oxidation

Caption: Overall two-step synthesis workflow.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2,4-Dimethylpyridine (2,4-Lutidine)ReagentPlus®, ≥99%Sigma-AldrichStarting material
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)98%Acros OrganicsBrominating agent
Fuming Sulfuric Acid (Oleum)20% free SO₃Sigma-AldrichSolvent and catalyst
Sodium HydroxidePellets, ≥97%Fisher ScientificFor neutralization
Methyl tert-butyl ether (MTBE)≥99.8%Sigma-AldrichExtraction solvent
Magnesium Sulfate (anhydrous)Reagent GradeVWRDrying agent
Selenium Dioxide (SeO₂)99.9%Alfa AesarOxidizing agent
1,4-DioxaneAnhydrous, 99.8%Sigma-AldrichReaction solvent
Hydrochloric Acid37%Fisher ScientificFor acidification
Ethyl AcetateACS GradeFisher ScientificExtraction solvent
Sodium Bicarbonate≥99.7%EMD MilliporeFor washing
Brine (saturated NaCl solution)N/ALab-preparedFor washing

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2,4-dimethylpyridine

This procedure is adapted from a method for the bromination of a structurally similar substrate, 2,3-dimethylpyridine. The use of DBDMH in oleum provides a potent electrophilic bromine source, favoring substitution on the electron-rich pyridine ring.

Step1_Bromination 2,4-Dimethylpyridine 2,4-Dimethylpyridine 5-Bromo-2,4-dimethylpyridine 5-Bromo-2,4-dimethylpyridine 2,4-Dimethylpyridine->5-Bromo-2,4-dimethylpyridine DBDMH, Oleum (20% SO3) 105°C, 2h

Caption: Reaction scheme for the bromination of 2,4-dimethylpyridine.

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, carefully add 60 mL of oleum (20% free SO₃). Cool the flask to 10°C in an ice-water bath.

  • Addition of Starting Material: Slowly add 2,4-dimethylpyridine (20 g, 0.187 mol) to the stirred oleum, maintaining the temperature below 20°C.

  • Addition of Brominating Agent: Portion-wise, add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (31.7 g, 0.11 mol) to the reaction mixture. An exothermic reaction will commence.

  • Reaction: After the initial exotherm subsides, heat the reaction mixture to 105°C and maintain this temperature for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 250 g of crushed ice in a large beaker.

  • Neutralization: Adjust the pH of the acidic solution to 12 by the slow addition of a concentrated aqueous sodium hydroxide solution, ensuring the temperature is kept below 30°C with an ice bath.

  • Extraction: Transfer the basic solution to a separatory funnel and extract the product with methyl tert-butyl ether (MTBE) (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield 5-bromo-2,4-dimethylpyridine as a yellow oil.

Characterization of 5-Bromo-2,4-dimethylpyridine (CAS: 27063-92-9): [1][2][3][4]

  • Appearance: Colorless to yellow liquid.[1]

  • Molecular Formula: C₇H₈BrN.[1][2]

  • Molecular Weight: 186.05 g/mol .[1][2]

  • The crude product can be used in the next step without further purification if the purity is deemed sufficient by TLC or GC-MS analysis.

Step 2: Synthesis of this compound

The selective oxidation of the methyl group at the 2-position is achieved using selenium dioxide. The 2-methyl group is more susceptible to oxidation than the 4-methyl group in pyridine systems.

Step2_Oxidation 5-Bromo-2,4-dimethylpyridine 5-Bromo-2,4-dimethylpyridine This compound This compound 5-Bromo-2,4-dimethylpyridine->this compound SeO2, 1,4-Dioxane/H2O Reflux

Caption: Reaction scheme for the selective oxidation of 5-bromo-2,4-dimethylpyridine.

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2,4-dimethylpyridine (from Step 1, assuming ~0.18 mol) in 200 mL of 1,4-dioxane. Add 5 mL of water.

  • Addition of Oxidizing Agent: To the stirred solution, add selenium dioxide (21.0 g, 0.189 mol).

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and filter through a pad of celite to remove the black selenium precipitate. Wash the celite pad with a small amount of dioxane.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the dioxane.

  • Isolation of Product: Dissolve the residue in 200 mL of water and adjust the pH to approximately 3-4 with concentrated hydrochloric acid. A precipitate will form.

  • Purification: Cool the mixture in an ice bath for 1 hour, then collect the solid by vacuum filtration. Wash the filter cake with cold water. The crude product can be recrystallized from an ethanol/water mixture to afford pure this compound.

Characterization of this compound (CAS: 886365-02-2): [5][6][7]

  • Appearance: White to off-white solid.

  • Molecular Formula: C₇H₆BrNO₂.[5][6]

  • Molecular Weight: 216.03 g/mol .[5][6]

  • Purity (by HPLC): ≥98%.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.[8][9][10][11][12][13][14][15]

  • Oleum (Fuming Sulfuric Acid): Highly corrosive and a strong oxidizing agent. Reacts violently with water. Handle with extreme care.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Corrosive and an oxidizing agent. Avoid contact with skin and eyes.

  • Selenium Dioxide (SeO₂): Highly toxic and an environmental hazard. Avoid inhalation of dust and contact with skin.

  • 1,4-Dioxane: Flammable liquid and potential carcinogen.

  • Methyl tert-butyl ether (MTBE): Highly flammable liquid.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[8][9][12][13][14] For spills, use appropriate absorbent material and dispose of it as hazardous waste.[10]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-4-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Pyridine C-N Coupling

The Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has become indispensable in pharmaceutical and materials science for the construction of arylamines. However, the application of this powerful methodology to heteroaromatic systems, particularly substituted pyridines, presents a unique set of challenges that demand a nuanced and informed approach.

The substrate at the heart of this guide, 5-Bromo-4-methylpyridine-2-carboxylic acid, encapsulates several of these challenges in a single molecule. The pyridine nitrogen itself can act as a ligand, potentially coordinating with the palladium catalyst and inhibiting its activity.[2] Furthermore, the steric hindrance imposed by the methyl group adjacent to the bromine atom can impede the crucial oxidative addition step of the catalytic cycle. The most significant hurdle, however, is the presence of the carboxylic acid moiety. This acidic functional group is incompatible with the strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), that are commonly employed to facilitate the deprotonation of the amine coupling partner in the catalytic cycle.

This document provides a detailed guide for researchers, scientists, and drug development professionals to successfully navigate these challenges. We will explore two primary strategies for the Buchwald-Hartwig amination of this compound: a direct approach using a milder, compatible base, and a two-step approach involving the protection of the carboxylic acid group. The protocols provided are designed to be robust and adaptable, with a thorough explanation of the rationale behind the choice of reagents and conditions.

Mechanistic Considerations: The Buchwald-Hartwig Catalytic Cycle

A fundamental understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through a series of well-defined steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate to form a Pd(II) complex.[1]

  • Ligand Exchange/Coordination: The amine nucleophile coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex. This step is often rate-limiting and is where the incompatibility with acidic functional groups arises.

  • Reductive Elimination: The desired C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.[1]

The selection of the appropriate ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands are often required to stabilize the palladium catalyst, promote the oxidative addition of the aryl bromide, and facilitate the final reductive elimination step.

Buchwald-Hartwig Catalytic Cycle Simplified Catalytic Cycle for Buchwald-Hartwig Amination pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(Br)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination R'R''NH pd_amine_complex [Ar-Pd(II)(NHR'R'')L_n]Br amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)(NR'R'')L_n deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-NR'R'' reductive_elimination->product catalyst_regeneration Catalyst Regeneration Experimental Workflow Experimental Workflow for Buchwald-Hartwig Amination start Start: this compound strategy1 Strategy 1: Direct Amination start->strategy1 strategy2 Strategy 2: Protection start->strategy2 amination_weak_base Buchwald-Hartwig Amination (Weak Base) strategy1->amination_weak_base esterification Esterification strategy2->esterification protected_substrate Protected Substrate (Ester) esterification->protected_substrate amination_strong_base Buchwald-Hartwig Amination (Strong Base) protected_substrate->amination_strong_base deprotection Ester Hydrolysis amination_strong_base->deprotection product Final Product: 5-Amino-4-methylpyridine-2-carboxylic acid Derivative deprotection->product amination_weak_base->product

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-4-methylpyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Pyridine-2-Carboxylic Acids

5-Bromo-4-methylpyridine-2-carboxylic acid is a highly valuable heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its structure incorporates a pyridine scaffold, a common motif in biologically active molecules, functionalized with a bromine atom at the 5-position, a methyl group at the 4-position, and a carboxylic acid at the 2-position. This unique arrangement of functional groups offers multiple avenues for synthetic diversification. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and heteroatom substituents.[1]

However, the presence of the carboxylic acid ortho to the pyridine nitrogen introduces specific challenges that must be carefully managed to achieve successful and reproducible outcomes. These challenges primarily include the potential for catalyst inhibition through coordination of the carboxylate to the palladium center and the propensity for decarboxylation at elevated temperatures.[2][3] This application note provides a comprehensive guide to navigating these challenges, offering detailed protocols and expert insights into the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of this compound. The methodologies presented are designed to favor the desired coupling products while minimizing competing side reactions.

Mechanistic Overview: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[4][5] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle can be broadly divided into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the catalytic cycle.

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In Suzuki and Sonogashira couplings, an organometallic coupling partner (e.g., an organoboron or organocopper species) transfers its organic group to the palladium center.[6] For the Buchwald-Hartwig amination, the amine substrate coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[5][7][8]

  • Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Core Challenge: The Influence of the 2-Carboxylic Acid Group

The primary challenge in the cross-coupling of this compound is the presence of the carboxylic acid functionality ortho to the pyridine nitrogen. This group can influence the reaction in two main ways:

  • Catalyst Inhibition: The carboxylate anion, formed under basic reaction conditions, can act as a ligand, coordinating to the palladium center.[9][10] This can lead to the formation of stable, off-cycle palladium complexes, effectively sequestering the catalyst and hindering the desired cross-coupling reaction.

  • Decarboxylation: Pyridine-2-carboxylic acids are known to undergo decarboxylation (loss of CO2) upon heating.[2][3][11] This can lead to the formation of 5-bromo-4-methylpyridine as a byproduct or, in some cases, the decarboxylated cross-coupled product. The rate of decarboxylation is temperature-dependent.[2][3]

The protocols outlined in this application note are designed to mitigate these challenges through careful selection of catalysts, ligands, bases, and reaction temperatures.

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-4-methylpyridine-2-carboxylic Acids

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds.[12] For this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 5-position. To minimize decarboxylation, milder reaction conditions are proposed.

Reaction Scheme:

Data Presentation: Suzuki-Miyaura Coupling Reagents and Conditions

ParameterRecommended ConditionsRationale
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Readily available and effective Pd(0) sources upon in situ reduction.
Ligand SPhos or XPhos (4-10 mol%)Bulky, electron-rich phosphine ligands that promote rapid oxidative addition and reductive elimination, often allowing for lower reaction temperatures.[13]
Base K₃PO₄ (2-3 equivalents) or Cs₂CO₃ (2-3 equivalents)Moderately strong inorganic bases that are effective in promoting transmetalation while being less harsh than alkoxides, which could promote side reactions.[13]
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (10:1)Aprotic polar solvents are generally effective. The presence of water can aid in the dissolution of the base and facilitate the transmetalation step.
Temperature 60-90 °CLower temperatures are crucial to minimize the risk of decarboxylation of the starting material and product.[2][3]
Reaction Time 4-24 hoursReaction progress should be monitored by TLC or LC-MS.

Step-by-Step Protocol:

  • To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Ar-Pd(II)L₂(R) Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product ArylHalide Ar-Br ArylHalide->OxAdd Organoboron R-B(OH)₂ + Base Organoboron->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Synthesis of 5-Alkynyl-4-methylpyridine-2-carboxylic Acids

The Sonogashira coupling enables the formation of C(sp²)–C(sp) bonds, providing access to valuable alkynyl-substituted heterocycles.[14] As with the Suzuki coupling, careful temperature control is essential to prevent decarboxylation.

Reaction Scheme:

Data Presentation: Sonogashira Coupling Reagents and Conditions

ParameterRecommended ConditionsRationale
Palladium Precatalyst Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)Commonly used and effective catalysts for Sonogashira couplings.
Co-catalyst CuI (1-5 mol%)Facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Base Et₃N or DIPEA (2-5 equivalents)Acts as both a base and a solvent in some cases, effectively scavenging the HBr formed during the reaction.
Solvent THF, DMF, or TolueneAnhydrous conditions are important for optimal results.
Temperature Room Temperature to 60 °CMild temperatures are strongly recommended to avoid decarboxylation.[2][3]
Reaction Time 2-12 hoursReaction progress should be monitored by TLC or LC-MS.

Step-by-Step Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) iodide co-catalyst.

  • Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N).

  • Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 40 °C).

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Visualization of the Sonogashira Coupling Experimental Workflow

Sonogashira_Workflow Start Start: Dry Schlenk Flask Add_Reagents Add Substrate, Pd Catalyst, CuI Start->Add_Reagents Inert_Atmosphere Inert Atmosphere (Ar/N₂) Add_Reagents->Inert_Atmosphere Add_Solvent_Base Add Anhydrous Solvent & Base Inert_Atmosphere->Add_Solvent_Base Add_Alkyne Add Terminal Alkyne Add_Solvent_Base->Add_Alkyne React Stir at RT - 60°C Add_Alkyne->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Workup: Dilute, Filter, Wash Monitor->Workup Purify Purify: Chromatography Workup->Purify Product Final Product Purify->Product

Caption: General experimental workflow for the Sonogashira coupling.

Buchwald-Hartwig Amination: Synthesis of 5-Amino-4-methylpyridine-2-carboxylic Acids

The Buchwald-Hartwig amination is a premier method for the formation of C–N bonds.[5][7][8] The reaction is sensitive to the choice of ligand and base, and careful optimization is often required.

Reaction Scheme:

Data Presentation: Buchwald-Hartwig Amination Reagents and Conditions

ParameterRecommended ConditionsRationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common and effective Pd(0) sources for this transformation.
Ligand Xantphos or RuPhos (2-8 mol%)Bulky, electron-rich ligands that are known to be effective for the coupling of challenging substrates, including heteroaryl halides.[4]
Base NaOtBu or LHMDS (1.5-2.5 equivalents)Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle.[4]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are essential for the success of the reaction.
Temperature 80-110 °CHigher temperatures are often necessary for Buchwald-Hartwig aminations, which increases the risk of decarboxylation. Careful monitoring is crucial.
Reaction Time 6-24 hoursReaction progress should be monitored by TLC or LC-MS.

Step-by-Step Protocol:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., Xantphos) to a dry Schlenk tube.

  • Add the anhydrous solvent (e.g., toluene) and stir for a few minutes to allow for pre-formation of the active catalyst.

  • Add this compound (1.0 eq), the amine (1.1-1.5 eq), and the base (e.g., NaOtBu).

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Visualization of the Buchwald-Hartwig Logical Relationship

Buchwald_Hartwig_Logic Substrate This compound + Amine Reaction Buchwald-Hartwig Amination Substrate->Reaction Catalyst_System Pd Precatalyst + Ligand Catalyst_System->Reaction Base Strong, Non-nucleophilic Base Base->Reaction Conditions Anhydrous Solvent 80-110°C Conditions->Reaction Side_Product Decarboxylation Product Conditions->Side_Product High Temp. Product 5-Amino-4-methylpyridine-2-carboxylic Acid Reaction->Product

Caption: Key components and potential outcomes in the Buchwald-Hartwig amination.

Conclusion and Future Perspectives

The palladium-catalyzed cross-coupling of this compound presents a powerful strategy for the synthesis of a diverse range of substituted pyridine derivatives. The key to success lies in understanding and mitigating the challenges posed by the ortho-carboxylic acid group, namely catalyst inhibition and decarboxylation. By employing milder reaction temperatures, carefully selected bulky phosphine ligands, and appropriate bases, researchers can effectively steer the reaction towards the desired coupled products. The protocols provided in this application note serve as a robust starting point for the development of efficient and scalable synthetic routes to novel compounds with potential applications in drug discovery and materials science. Further optimization for specific substrates is encouraged, and the exploration of alternative coupling technologies, such as photoredox catalysis, may offer even milder conditions for these transformations in the future.

References

The Strategic Utility of 5-Bromo-4-methylpyridine-2-carboxylic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Privileged Pyridine Scaffold in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for the design of novel therapeutic agents. Within this important class of heterocycles, 5-Bromo-4-methylpyridine-2-carboxylic acid emerges as a particularly versatile and valuable building block for the synthesis of complex molecular architectures.[2][3][4]

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthesis, key chemical transformations, and its role as a scaffold in the development of targeted therapies, with a particular focus on kinase inhibitors. The protocols and insights provided herein are designed to empower researchers to leverage the full potential of this strategic intermediate in their drug discovery programs.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₇H₆BrNO₂[5]
Molecular Weight 216.03 g/mol [5]
Appearance White to off-white solid[6]
CAS Number 886365-02-2[6]
Purity Typically ≥98.0%[6]

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Synthesis of this compound: A Plausible Route

While multiple synthetic routes can be envisioned, a practical and scalable approach can be adapted from methodologies reported for analogous pyridine derivatives.[1][2] A plausible multi-step synthesis starting from the readily available 2-amino-4-methylpyridine is outlined below. This pathway leverages a sequence of nitrosation, oxidation, and Sandmeyer-type reactions.

Synthesis_Workflow start 2-Amino-4-methylpyridine step1 Bromination (NBS) start->step1 intermediate1 2-Amino-5-bromo-4-methylpyridine step1->intermediate1 step2 Diazotization (NaNO2, H2SO4) intermediate1->step2 intermediate2 5-Bromo-4-methylpyridine-2-diazonium step2->intermediate2 step3 Hydrolysis intermediate2->step3 intermediate3 5-Bromo-4-methylpyridin-2-ol step3->intermediate3 step4 Oxidation (e.g., KMnO4) intermediate3->step4 product This compound step4->product

Figure 1: Plausible synthetic workflow for this compound.

Protocol: Synthesis of 2-Amino-5-bromo-4-methylpyridine (Intermediate 1)

This protocol is adapted from a known procedure for the selective bromination of 2-amino-4-methylpyridine.[7]

Materials:

  • 2-Amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Deionized water

  • Ice

Equipment:

  • Three-neck round-bottom flask with a magnetic stirrer and dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In the three-neck round-bottom flask, dissolve 2-amino-4-methylpyridine (1.0 eq) in DMF.

  • Cool the solution in an ice bath.

  • Slowly add a solution of NBS (1.0 eq) in DMF via the dropping funnel, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with cold acetonitrile to remove impurities.

  • Dry the product under vacuum to yield 2-amino-5-bromo-4-methylpyridine as a solid.

Subsequent Synthetic Steps (Conceptual)
  • Diazotization and Hydrolysis (Steps 2 & 3): The resulting 2-amino-5-bromo-4-methylpyridine can be converted to the corresponding diazonium salt using sodium nitrite in a strong acid like sulfuric acid at low temperatures. Subsequent heating of the diazonium salt solution will lead to its hydrolysis to form 5-bromo-4-methylpyridin-2-ol.[1]

  • Oxidation (Step 4): The methyl group at the 4-position can then be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) under basic conditions, followed by acidification to yield the final product, this compound.

Key Chemical Transformations in Medicinal Chemistry

The true utility of this compound in drug discovery lies in its two orthogonal reactive handles: the carboxylic acid and the bromo substituent. These allow for a diverse range of chemical modifications to explore structure-activity relationships (SAR).

Key_Reactions start This compound reaction1 Amide Coupling (e.g., HATU, EDC/NHS) start->reaction1 reaction2 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Heck) start->reaction2 product1 5-Bromo-4-methylpyridine-2-carboxamides reaction1->product1 product2 5-Aryl/Alkynyl/Alkenyl-4-methylpyridine- 2-carboxylic acids reaction2->product2

Figure 2: Key chemical transformations of this compound.

Amide Bond Formation: A Gateway to Diverse Functionality

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry, as the amide group is a key structural feature in a vast number of biologically active molecules.[8] The carboxylic acid moiety of this compound can be readily coupled with a wide range of primary and secondary amines to generate a library of carboxamide derivatives.

This protocol provides a general procedure for the efficient coupling of this compound with an amine using the highly effective coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[9]

Materials:

  • This compound

  • Amine of interest (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.0 eq).

  • Add HATU (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-bromo-4-methylpyridine-2-carboxamide derivative.

Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

The bromine atom at the 5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents, including aryl, heteroaryl, alkynyl, and alkenyl groups.[3] These reactions are fundamental in modern drug discovery for building molecular complexity and exploring new chemical space.[4]

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide. This protocol outlines a general procedure for the coupling of this compound (or its ester derivative) with a boronic acid.

Materials:

  • This compound (or its methyl/ethyl ester)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Equipment:

  • Schlenk flask or sealed tube

  • Inert atmosphere (nitrogen or argon) supply

  • Heating mantle or oil bath

Procedure:

  • To a Schlenk flask, add this compound (or its ester) (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The substituted pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often by mimicking the hinge-binding interactions of the adenine region of ATP.[10] Derivatives of this compound are attractive candidates for the development of novel kinase inhibitors.

A notable example from the patent literature highlights the use of a derivative of our core scaffold in the synthesis of a protein kinase inhibitor.[2] Although the carboxylic acid was reduced to a hydroxymethyl group in this specific application, it underscores the value of the 5-bromo-4-methylpyridine core in targeting kinases.

Furthermore, a study on 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives as potential antitumor agents provides valuable insights into the potential of related scaffolds.[11] These compounds demonstrated significant anti-proliferative activity against various cancer cell lines.

CompoundHepG2 IC₅₀ (µM)HCT116 IC₅₀ (µM)
5q 3.2±0.44.1±0.5
Sorafenib 5.6±0.76.3±0.8
(Data extracted from Molecules 2021, 26(5), 1213)[11]

This data demonstrates that picolinamide derivatives can exhibit potent anticancer activity, suggesting that amides derived from this compound could also be promising candidates for kinase inhibitor development.

Kinase_Inhibition cluster_0 Kinase Active Site hinge Hinge Region atp_pocket ATP Binding Pocket inhibitor 5-Bromo-4-methylpicolinamide Derivative inhibitor->hinge H-bonding with carboxamide inhibitor->atp_pocket Occupies pocket atp ATP atp->atp_pocket Blocked

Figure 3: Conceptual binding mode of a 5-Bromo-4-methylpicolinamide derivative in a kinase active site.

Structure-Activity Relationship (SAR) Insights

Based on the functionalities of this compound and general principles of medicinal chemistry, we can propose key areas for SAR exploration:

  • The Carboxamide Group: The nature of the amine coupled to the carboxylic acid is critical. Varying the size, lipophilicity, and hydrogen bonding capacity of the R-group in the resulting amide can significantly impact target binding and pharmacokinetic properties.

  • The 5-Position Substituent: The bromine atom can be replaced with a variety of groups via cross-coupling reactions. Introducing different aryl or heteroaryl moieties at this position allows for probing interactions with different pockets within the target protein's active site, potentially enhancing potency and selectivity.

  • The 4-Methyl Group: While seemingly a minor feature, the methyl group can play a role in orienting the molecule within the binding site through steric interactions and can influence the overall electronic properties of the pyridine ring.

Conclusion

This compound represents a highly valuable and versatile building block for medicinal chemists. Its dual reactive sites, the carboxylic acid and the bromo substituent, provide a platform for the efficient generation of diverse compound libraries. The protocols and application notes provided in this guide are intended to serve as a practical resource for researchers aiming to leverage this powerful intermediate in their quest for novel and effective therapeutic agents, particularly in the exciting and impactful field of kinase inhibitor discovery.

References

The Strategic Role of 5-Bromo-4-methylpyridine-2-carboxylic Acid in Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the competitive landscape of agrochemical research and development, the strategic selection of molecular intermediates is paramount to the discovery of novel, effective, and economically viable crop protection agents. 5-Bromo-4-methylpyridine-2-carboxylic acid, a highly functionalized heterocyclic compound, has emerged as a key building block in the synthesis of a new generation of agrochemicals, particularly herbicides and fungicides. Its unique structural features, including a reactive pyridine core, a strategically placed bromine atom, and a carboxylic acid moiety, provide a versatile platform for the construction of complex molecules with potent biological activity. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis, applications, and underlying mechanistic principles of this important intermediate in agrochemical design.

The Versatility of the Pyridine Ring in Agrochemicals

The pyridine ring is a privileged scaffold in a vast array of biologically active compounds, including numerous commercial agrochemicals.[1] Its presence can confer desirable properties such as enhanced systemic movement within the plant, metabolic stability, and specific binding interactions with target enzymes or receptors. Pyridine carboxylic acids, in particular, are a well-established class of herbicides that function as synthetic auxins, disrupting plant growth regulation.[2][3] The strategic incorporation of substituents such as a bromine atom and a methyl group onto the pyridine ring, as seen in this compound, allows for the fine-tuning of a molecule's physicochemical properties and biological efficacy.

Synthesis of this compound: A Multi-step Approach

A key precursor for this synthesis is 2-amino-4-methylpyridine. The synthesis of this compound can be envisioned through the following workflow:

Synthesis_Workflow A 2-Amino-4-methylpyridine B Bromination (NBS) A->B Step 1 C 2-Amino-5-bromo-4-methylpyridine B->C D Sandmeyer Reaction (NaNO2, CuCN) C->D Step 2 E 5-Bromo-4-methylpyridine-2-carbonitrile D->E F Hydrolysis (Acid or Base) E->F Step 3 G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

This initial step involves the selective bromination of 2-amino-4-methylpyridine at the 5-position. The use of N-bromosuccinimide (NBS) as the brominating agent provides good regioselectivity.[4]

Materials:

  • 2-Amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-methylpyridine (1.0 eq) in DMF.

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate flask, dissolve NBS (1.0 eq) in DMF.

  • Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2-amino-5-bromo-4-methylpyridine.

Causality of Experimental Choices:

  • NBS as Brominating Agent: NBS is a milder and more selective brominating agent compared to elemental bromine, reducing the formation of over-brominated byproducts.

  • DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the electrophilic aromatic substitution reaction.

  • Low Temperature Control: Maintaining a low temperature during the addition of NBS helps to control the reaction rate and improve the regioselectivity of the bromination.

Protocol 2: Synthesis of this compound via the Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting an amino group on an aromatic ring into various other functional groups, including a nitrile (cyano) group.[5][6] The nitrile can then be readily hydrolyzed to the desired carboxylic acid.

Materials:

  • 2-Amino-5-bromo-4-methylpyridine

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Ice bath

  • Heating mantle

Procedure:

Part A: Diazotization

  • Suspend 2-amino-5-bromo-4-methylpyridine (1.0 eq) in an aqueous solution of HCl or H₂SO₄.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Part B: Cyanation (Sandmeyer Reaction)

  • In a separate flask, prepare a solution of copper(I) cyanide (1.1-1.3 eq) in an aqueous solution of NaCN or KCN.

  • Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the CuCN solution. Effervescence (release of nitrogen gas) will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

  • Cool the reaction mixture and extract the product, 5-bromo-4-methylpyridine-2-carbonitrile, with an organic solvent.

  • Wash, dry, and concentrate the organic extracts.

Part C: Hydrolysis

  • Reflux the crude 5-bromo-4-methylpyridine-2-carbonitrile with an aqueous solution of a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH).

  • Monitor the reaction by TLC until the starting nitrile is consumed.

  • Cool the reaction mixture. If acidic hydrolysis was performed, carefully neutralize with a base to precipitate the carboxylic acid. If basic hydrolysis was performed, acidify with an acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.

Trustworthiness of the Protocol: This multi-step protocol relies on well-established and high-yielding reactions. The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of amino groups, and the hydrolysis of nitriles to carboxylic acids is a standard and efficient transformation. Each step can be monitored by standard analytical techniques (TLC, LC-MS) to ensure the reaction is proceeding as expected, providing a self-validating system.

Application in the Synthesis of a Novel Fungicide: A Hypothetical Example

While a specific commercial agrochemical directly synthesized from this compound is not prominently disclosed in publicly available literature, its structural features make it an ideal starting point for the synthesis of novel fungicides, particularly those belonging to the succinate dehydrogenase inhibitor (SDHI) class. The following represents a plausible synthetic route to a hypothetical pyridine-based SDHI fungicide.

Fungicide_Synthesis A This compound B Amide Coupling (SOCl2, Amine) A->B Step 1 C Amide Intermediate B->C D Suzuki Coupling (Arylboronic acid, Pd catalyst) C->D Step 2 E Novel Pyridine-Based SDHI Fungicide D->E

Caption: Hypothetical synthesis of a novel fungicide from the intermediate.

Protocol 3: Synthesis of a Pyridine-Based SDHI Fungicide Analog

This protocol outlines the conversion of this compound into a fungicidal molecule through amide coupling followed by a Suzuki cross-coupling reaction.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or other activating agent (e.g., EDCI, HOBt)

  • A suitable amine (R¹R²NH)

  • An arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., Na₂CO₃, K₂CO₃)

  • Solvent (e.g., Dichloromethane, Toluene, Dioxane)

Procedure:

Part A: Amide Formation

  • Suspend this compound (1.0 eq) in a dry, inert solvent such as dichloromethane.

  • Add thionyl chloride (1.2 eq) dropwise and reflux the mixture for 1-2 hours to form the acid chloride.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in a dry solvent and cool in an ice bath.

  • Slowly add a solution of the desired amine (1.1 eq) and a base (e.g., triethylamine, 1.2 eq) to the acid chloride solution.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, then dry and concentrate the organic layer to obtain the amide intermediate.

Part B: Suzuki Coupling

  • In a reaction vessel, combine the amide intermediate (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0 eq).

  • Add a suitable solvent system (e.g., toluene/water or dioxane/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic extracts.

  • Purify the crude product by column chromatography or recrystallization to obtain the final fungicidal compound.

Expertise & Experience Insights: The choice of palladium catalyst and ligands for the Suzuki coupling is critical and can significantly impact the reaction yield and purity. For electron-deficient pyridine rings, ligands such as SPhos or XPhos may be more effective than traditional phosphine ligands. The reaction conditions, including temperature and base, should be optimized for each specific substrate combination.

Quantitative Data Summary

Reaction StepStarting MaterialProductReagentsTypical Yield (%)Purity (%)
Bromination 2-Amino-4-methylpyridine2-Amino-5-bromo-4-methylpyridineNBS, DMF80-90>95
Sandmeyer (Cyanation) 2-Amino-5-bromo-4-methylpyridine5-Bromo-4-methylpyridine-2-carbonitrileNaNO₂, CuCN60-70>90
Hydrolysis 5-Bromo-4-methylpyridine-2-carbonitrileThis compoundH₂SO₄ or NaOH85-95>98
Amide Coupling This compoundAmide IntermediateSOCl₂, Amine70-85>95
Suzuki Coupling Amide IntermediateFinal FungicideArylboronic acid, Pd catalyst60-80>98

Conclusion

This compound is a strategically important intermediate that offers a gateway to novel and diverse agrochemical structures. Its synthesis, while multi-step, relies on robust and well-understood chemical transformations. The functional group handles on this molecule provide a rich platform for medicinal and agrochemical chemists to explore new chemical space in the ongoing effort to develop more effective and sustainable crop protection solutions. The protocols and insights provided herein are intended to empower researchers to leverage the full potential of this versatile building block in their discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-Bromo-4-methylpyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 5-Bromo-4-methylpyridine-2-carboxylic acid (CAS 886365-02-2).[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this important organic synthesis intermediate.[5]

Section 1: Understanding the Compound and Common Impurities

This compound is a white solid with a molecular weight of 216.03 g/mol .[1][5] It is a key building block in the synthesis of pharmaceuticals and agrochemicals. The purity of this intermediate is critical for the success of subsequent synthetic steps, impacting reaction yields and the impurity profile of the final active pharmaceutical ingredient (API).[6]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. Common impurities may include:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Byproducts of Bromination: Over-brominated or isomeric brominated species, such as 3,5-dibromo-4-methylpyridine.[7]

  • Byproducts of Oxidation: Impurities from the oxidation of the methyl group at the 4-position or incomplete oxidation.

  • Hydrolysis Byproducts: If the synthesis involves a nitrile or ester hydrolysis step, incomplete reaction can leave the corresponding nitrile or ester as an impurity.[8]

  • Residual Solvents: Solvents used in the synthesis and workup.

Q2: How do the properties of this compound influence purification?

A2: The key functionalities are the carboxylic acid and the pyridine ring.

  • Acidity: The carboxylic acid group allows for manipulation of solubility based on pH. It is acidic and will react with bases.[9]

  • Basicity: The pyridine nitrogen is basic and can be protonated by strong acids.

  • Zwitterionic Character: The molecule can exist as a zwitterion, which can affect its solubility in various solvents.[10]

  • Solubility: It is generally poorly soluble in non-polar organic solvents and has limited solubility in water. Its solubility increases significantly in basic aqueous solutions due to salt formation.

Troubleshooting Common Starting Material Issues
Observation Potential Cause Recommended Action
Crude product is a dark oil or tar Presence of significant polymeric byproducts or degradation.Consider a preliminary purification step like trituration with a non-polar solvent (e.g., hexanes, diethyl ether) to precipitate the desired product.
Crude product has a strong, unpleasant odor Residual reagents like pyridine or other volatile starting materials.Attempt to remove volatile impurities under high vacuum before proceeding with further purification.
Low yield of crude product Incomplete reaction or loss during workup.Review the synthetic procedure. Ensure pH adjustments during extraction are done carefully to avoid loss of the product in the aqueous phase.

Section 2: Purification Methodologies and Troubleshooting

The choice of purification method depends on the nature and quantity of the impurities. A multi-step approach is often necessary to achieve high purity (≥98.0%).[5]

Workflow for Purification Strategy Selection

Purification_Strategy cluster_methods Purification Methods Start Crude Product Analysis (TLC, ¹H NMR) Impurity_Profile Identify Impurity Type (Polar, Non-polar, Acidic, Basic) Start->Impurity_Profile Recrystallization Recrystallization Impurity_Profile->Recrystallization If major impurities have different solubilities AcidBase Acid-Base Extraction Impurity_Profile->AcidBase If impurities are neutral or basic Chromatography Column Chromatography Impurity_Profile->Chromatography If impurities have similar polarity Purity_Check Assess Purity (HPLC, LC-MS, Melting Point) Recrystallization->Purity_Check AcidBase->Purity_Check Chromatography->Purity_Check Purity_Check->Recrystallization Purity Not Met, Recrystallize Further Final_Product Pure Product (≥98.0%) Purity_Check->Final_Product Purity Met

Caption: Decision workflow for selecting the appropriate purification method.

Method 1: Recrystallization

Recrystallization is often the first and most effective method for removing a significant portion of impurities, especially when dealing with solid crude products.

Experimental Protocol: Recrystallization
  • Solvent Screening: Test the solubility of the crude product in a variety of solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature and high solubility at elevated temperatures. Common choices include ethanol, methanol, isopropanol, acetonitrile, or mixtures with water.

  • Dissolution: In a flask, add the crude solid and a minimal amount of the chosen hot solvent to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Recrystallization
Observation Potential Cause Recommended Action
Product does not crystallize upon cooling Solution is not supersaturated; too much solvent was used.Boil off some of the solvent to concentrate the solution and try cooling again. Seeding with a small crystal of pure product can also induce crystallization.
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the solute, or significant impurities are present.Use a lower-boiling point solvent. If impurities are the cause, a preliminary purification by another method may be necessary.
Low recovery of pure product The product has significant solubility in the cold solvent.Use a co-solvent system to decrease solubility at low temperatures. Ensure the minimum amount of hot solvent is used for dissolution.
Method 2: Acid-Base Extraction

This technique is highly effective for separating carboxylic acids from neutral or basic impurities.[9] It exploits the change in water solubility of the carboxylic acid upon conversion to its carboxylate salt.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Separation of Layers: Combine the aqueous layers. The organic layer contains neutral and basic impurities and can be discarded (after ensuring no product remains).

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add a strong acid, such as 1M hydrochloric acid (HCl), until the pH is acidic (pH ~2-3), which will precipitate the pure carboxylic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove any remaining salts, and dry thoroughly under vacuum.

Troubleshooting Acid-Base Extraction
Observation Potential Cause Recommended Action
Emulsion formation during extraction High concentration of solutes or vigorous shaking.Allow the mixture to stand. Gentle swirling instead of vigorous shaking can prevent emulsions. Addition of brine can help break up emulsions.
Incomplete precipitation upon acidification The product may have some water solubility even in its acidic form."Salt out" the product by saturating the aqueous solution with sodium chloride before filtration.[11] Alternatively, extract the acidified aqueous solution with an organic solvent like ethyl acetate.
Low yield after precipitation Incomplete extraction into the basic aqueous phase or incomplete precipitation.Ensure the pH of the aqueous phase during extraction is sufficiently basic (pH > 8). Check the pH of the aqueous phase after acidification to ensure it is sufficiently acidic.
Method 3: Column Chromatography

For impurities that are chemically similar to the product, column chromatography provides the highest resolution.[12]

Experimental Protocol: Column Chromatography
  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typical. To prevent streaking of the acidic compound, it is highly recommended to add a small amount (0.5-1%) of acetic acid or formic acid to the eluent.[13]

  • Slurry Packing: Prepare a slurry of the silica gel in the mobile phase and carefully pack the column.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column.

  • Elution: Run the column, collecting fractions and monitoring the elution by thin-layer chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography
Observation Potential Cause Recommended Action
Compound streaks on the TLC plate and column The carboxylic acid is interacting strongly with the acidic silica gel.Add a small percentage of acetic or formic acid to the mobile phase to suppress the deprotonation of the carboxylic acid.[13]
Poor separation of product and impurities The polarity of the mobile phase is not optimized.Run a gradient of the mobile phase, starting with a lower polarity and gradually increasing it.
Product is insoluble in the mobile phase The chosen eluent system is too non-polar.A different mobile phase system may be required. Consider using a more polar system, such as dichloromethane/methanol.

Section 3: Purity Analysis

Accurate assessment of purity is crucial. A combination of techniques should be used for a comprehensive evaluation.

Analytical Technique Information Provided Key Considerations
HPLC (High-Performance Liquid Chromatography) Quantitative purity assessment, detection of minor impurities.[6]A reversed-phase C18 column with a buffered mobile phase (e.g., water with formic or phosphoric acid and acetonitrile) is typically effective.[6][14]
¹H NMR (Proton Nuclear Magnetic Resonance) Structural confirmation and identification of impurities with distinct proton signals.[15]Integration of impurity peaks relative to the product peaks can provide a semi-quantitative purity estimate.
LC-MS (Liquid Chromatography-Mass Spectrometry) Confirmation of the molecular weight of the product and impurities.Useful for identifying unknown impurities.
Melting Point A sharp melting point range close to the literature value indicates high purity.Impurities typically broaden and depress the melting point range.

Section 4: Safety and Handling

This compound should be handled with appropriate safety precautions.

  • Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[2]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[16]

  • Handling: Use in a well-ventilated area or a chemical fume hood.[17] Avoid generating dust.

  • First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[16]

For detailed information, always consult the Safety Data Sheet (SDS).

References

Technical Support Center: Recrystallization of 5-Bromo-4-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Bromo-4-methylpyridine-2-carboxylic acid via recrystallization. This document is designed for researchers, medicinal chemists, and process development professionals who require high-purity material. Here, we move beyond simple protocols to address the nuanced challenges of crystallization, providing troubleshooting guides and the scientific rationale behind each step to empower you in your laboratory work.

Part 1: Compound Characteristics & Fundamentals

Before initiating any purification, a thorough understanding of the target molecule is paramount. This compound is a heterocyclic compound with distinct chemical properties that dictate its behavior in solution.

Physicochemical Properties

A summary of the known properties of this compound is essential for designing an effective purification strategy.

PropertyValueSource
CAS Number 886365-02-2[1]
Molecular Formula C₇H₆BrNO₂[2]
Molecular Weight 216.03 g/mol [2]
Appearance Colorless to light yellow crystal or powder[1]
Functional Groups Carboxylic Acid, Pyridine (Nitrogen Heterocycle), Bromo, Alkyl[2]
Safety Warning: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

Note: Conflicting or unavailable data exists for properties like melting and boiling points. The reported melting point of 63-66°C appears unusually low and should be treated with caution, as it may correspond to a different compound or an impure sample.[1] An accurate melting point should be determined on the purified material.

The Principle of Recrystallization

Recrystallization is a purification technique based on differential solubility.[3] The core principle is that the solubility of most solid compounds increases with temperature.[3][4] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.[5] Insoluble impurities can be filtered from the hot solution, while soluble impurities remain in the cold solvent (mother liquor) after the desired compound has crystallized.[6]

Part 2: Experimental Protocols

A successful recrystallization is a systematic process. The following protocols provide a robust framework for purifying this compound.

Workflow for Recrystallization

The general procedure follows a logical sequence of steps designed to maximize both purity and yield.

Recrystallization_Workflow A 1. Solvent Screening B 2. Dissolve Crude Solid in Minimum Hot Solvent A->B C 3. Hot Filtration (If Insoluble Impurities Present) B->C Optional D 4. Slow Cooling (Crystal Formation) B->D C->D E 5. Induce Crystallization (If Necessary) D->E If no crystals F 6. Isolate Crystals (Vacuum Filtration) D->F E->F G 7. Wash Crystals with Cold Solvent F->G H 8. Dry Crystals G->H I Pure Product H->I

Caption: General workflow for the recrystallization process.

Step-by-Step Protocol: Single-Solvent Recrystallization

This is the preferred method when a single solvent with a high temperature coefficient for solubility is identified.[7]

  • Solvent Selection: Based on the polarity of this compound (polar carboxylic acid, semi-polar pyridine core), solvents like ethanol, isopropanol, or acetonitrile are good starting points. Water can also be effective, especially for polar compounds.[8] Perform a small-scale test:

    • Place ~20 mg of crude solid into a small test tube.

    • Add the chosen solvent dropwise at room temperature. The solid should be sparingly soluble or insoluble.[3]

    • Heat the test tube. The solid should dissolve completely.

    • Cool the test tube to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling (using a hot plate and a stir bar) while adding more solvent in small portions until the solid just dissolves.[7] Adding excess solvent is a common error that will significantly reduce yield.[9]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. The colored impurities will adsorb to the charcoal.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[4]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[3] Rushing this step can trap impurities.[7] Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.[9]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing impurities.[6]

  • Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by air-drying on the filter or in a vacuum oven at a temperature well below the compound's melting point.

Part 3: Troubleshooting Guide & FAQs

Even with a robust protocol, challenges can arise. This section addresses common issues in a question-and-answer format.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered Q1 No Crystals Form Upon Cooling Start->Q1 Q2 Product 'Oils Out' Start->Q2 Q3 Yield is Very Low Start->Q3 Q4 Product is Still Impure (e.g., Colored) Start->Q4 A1 1. Scratch inner wall of flask with a glass rod. 2. Add a seed crystal. Q1->A1 Initial Steps A3 Re-heat to dissolve oil. Add more 'good' solvent. Cool slowly again. Q2->A3 A4 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Incomplete cooling. Q3->A4 A5 1. Crystallization was too rapid. 2. Ineffective decolorization (if used). 3. Inadequate washing of crystals. Q4->A5 A2 Solution is likely not saturated. Boil off some solvent to concentrate. A1->A2 If still no crystals

Caption: A decision tree for common recrystallization problems.

FAQs

Q1: I've cooled my solution, but no crystals have formed. What should I do?

A1: This is a common issue indicating a supersaturated solution that is reluctant to nucleate.

  • Root Cause: The activation energy for crystal nucleation has not been overcome.

  • Solutions:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[10][11] The microscopic scratches on the glass provide nucleation sites for crystal growth.[11]

    • Seed the Solution: Add a tiny crystal of the crude starting material (a "seed crystal").[12] This provides a perfect template for new crystals to grow upon.[11]

    • Reduce Solvent Volume: If the above methods fail, you may have used too much solvent, meaning the solution is not saturated even when cold.[13] Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again.[7]

    • Cool to a Lower Temperature: Use a specialized cooling bath (e.g., a saltwater-ice bath) to achieve temperatures below 0 °C, further decreasing the compound's solubility.[11]

Q2: My compound separated as an oil, not crystals. How can I fix this?

A2: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point. The low or impure melting point of the crude material makes this more likely.

  • Root Cause: The solution becomes supersaturated while it is still hot enough for the solute to be in a liquid state.

  • Solutions:

    • Add More Solvent: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation point.[13] This ensures the solution remains unsaturated until it has cooled to a temperature below the compound's melting point.

    • Lower the Temperature Slowly: Ensure a very gradual cooling rate to prevent reaching supersaturation at elevated temperatures.

    • Change Solvents: Consider using a lower-boiling point solvent or a two-solvent system.

Q3: My final yield of pure crystals is extremely low.

A3: A low yield suggests that a significant amount of your compound was lost during the process.

  • Root Cause & Solutions:

    • Excess Solvent: Using too much solvent is the most common cause, as a significant portion of the product will remain dissolved in the mother liquor.[9] If you have not discarded the filtrate, you can try to recover more material by evaporating some of the solvent and re-cooling.[13]

    • Premature Crystallization: If the compound crystallized in the filter paper during hot filtration, this portion is often discarded, leading to loss of product. Ensure your funnel and receiving flask are sufficiently pre-heated.

    • Incomplete Cooling: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation.[9]

    • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.[9]

Q4: I see different crystal shapes/forms in different batches. Why is this, and does it matter?

A4: You are likely observing polymorphism, which is the ability of a compound to exist in multiple crystalline forms.[14][15] These different forms, or polymorphs, have the same chemical composition but different arrangements of molecules in the crystal lattice.[14]

  • Causality: Polymorphism is influenced by crystallization conditions such as the solvent used, the rate of cooling, and temperature.[14] Even minor changes can favor the formation of a different polymorph.

  • Significance: Yes, it matters significantly, especially in drug development. Polymorphs can have different physical properties, including:

    • Solubility and Dissolution Rate: This can directly impact a drug's bioavailability.[15]

    • Stability: One polymorph may be more thermodynamically stable than another.[14]

    • Melting Point: Each polymorph will have a distinct melting point.

    • Mechanical Properties: This affects manufacturing processes like tableting.[16]

  • Action: It is critical to characterize and control the polymorphic form of a pharmaceutical compound. If you observe different forms, you must carefully document the crystallization conditions for each and use analytical techniques like X-ray powder diffraction (XRPD) to identify the specific forms.[15]

References

Technical Support Center: Synthesis of 5-Bromo-4-methylpyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-methylpyridine-2-carboxylic acid (CAS No: 886365-02-2). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows.[1] As a valuable building block in the pharmaceutical and agrochemical industries, its purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side reactions.

Section 1: Troubleshooting Guide - Diagnosing and Solving Synthesis Issues

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My final product yield is significantly lower than expected, and the NMR spectrum shows multiple unidentified signals. What are the likely causes?

A1: Low yields coupled with a complex product mixture typically point to competing side reactions rather than a single failed step. The two most common culprits during the synthesis of this compound, particularly when using an oxidation route from a picoline precursor, are incomplete oxidation and thermal decarboxylation.

  • Incomplete Oxidation: If you are synthesizing the target molecule by oxidizing the methyl group of a precursor like 5-bromo-4-methyl-2-picoline, the reaction may not proceed to completion. This results in residual starting material and potentially the corresponding alcohol or aldehyde intermediates. This is often caused by insufficient oxidant (e.g., KMnO₄) or suboptimal reaction temperature.[2]

  • Thermal Decarboxylation: Pyridine-2-carboxylic acids are susceptible to losing CO₂ upon heating, a well-documented phenomenon.[3][4] If your reaction or workup temperature is too high, the desired carboxylic acid product will degrade into 5-bromo-4-methylpyridine. This side product is often volatile and can complicate purification.

Corrective Actions:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material before quenching the reaction.

  • Control Temperature Rigorously: The oxidation step is often exothermic. Maintain a stable internal reaction temperature, typically between 85-90°C, as specified in established protocols.[2] Avoid excessive heating during workup and purification steps.

  • Ensure Stoichiometry: Use a sufficient molar excess of the oxidizing agent. For potassium permanganate, a molar ratio of at least 2:1 (KMnO₄:substrate) is typically required for complete conversion of the methyl group.[2]

Q2: I have a major impurity with a mass corresponding to the loss of a carboxyl group. How can I prevent its formation?

A2: This is a classic case of decarboxylation. The mechanism for the decarboxylation of picolinic acid (and its derivatives) is facilitated by the pyridine nitrogen atom, which can stabilize the resulting intermediate through the formation of a zwitterion or ylide-like species.[4][5] This process is highly dependent on temperature.

Mechanism of Decarboxylation: The pyridine nitrogen acts as an electron sink, stabilizing the negative charge that develops on the C2 carbon as the C-C bond to the carboxyl group breaks. This intrinsic property makes the 2-carboxy position uniquely prone to decarboxylation compared to carboxylic acids at the 3- or 4-positions.[4]

Prevention Strategies:

  • Strict Temperature Control: This is the most critical parameter. During oxidation, do not let the reaction temperature exceed 90°C.[2]

  • Minimize Heat Exposure: During workup, concentrate your product under reduced pressure at the lowest possible temperature (e.g., using a rotary evaporator with a water bath set to 40-50°C).

  • pH Management: While the primary driver is heat, ensure the pH during workup is carefully controlled. The product is typically precipitated by adjusting the pH to its isoelectric point (around 3-4).[2] Avoid strongly acidic conditions at high temperatures, which can sometimes accelerate decarboxylation.

Q3: My LC-MS analysis shows an isomeric bromo-methylpyridine-carboxylic acid impurity. Where did it come from?

A3: The presence of an isomer suggests one of two possibilities: an impurity in your starting material or a lack of regioselectivity during a bromination step.

  • Isomeric Starting Material: If your synthesis begins with the bromination of 4-methylpyridine-2-carboxylic acid, ensure the starting material is pure. Commercial 4-methylpyridine-2-carboxylic acid can sometimes contain isomers like 4-methylnicotinic acid (4-methylpyridine-3-carboxylic acid). Bromination of this impurity would lead to an isomeric final product.

  • Lack of Regioselectivity: If you are performing a bromination on the pyridine ring, the directing effects of the existing substituents (methyl and carboxylic acid) are crucial. While the 5-position is electronically favored for electrophilic substitution, harsh conditions or an inappropriate brominating agent could lead to bromination at other positions, such as the 3-position. Direct bromination of pyridine itself is notoriously difficult and requires high temperatures, which can lead to a mixture of products.[6]

Troubleshooting Steps:

  • Analyze Starting Materials: Always run a quality control check (e.g., NMR or LC-MS) on your starting materials before beginning the synthesis.

  • Optimize Bromination Conditions: If performing a bromination step, use milder conditions and regioselective reagents where possible. For instance, using N-bromosuccinimide (NBS) under controlled conditions is often more selective than using elemental bromine.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable laboratory-scale route for synthesizing this compound?

A1: The most frequently cited and robust method involves the oxidation of a pre-brominated picoline, specifically 5-bromo-4-methyl-2-picoline (also known as 5-bromo-2,4-lutidine). This route offers excellent control over isomer formation, as the substitution pattern is set before the key functional group transformation. The oxidation is typically achieved with strong oxidizing agents like potassium permanganate (KMnO₄) in an aqueous medium.[2] This approach avoids the challenges of direct bromination on a pyridine ring already bearing a deactivating carboxylic acid group.

Q2: What are the most critical parameters to control throughout the synthesis?

A2:

  • Temperature: As detailed above, this is the single most important factor to prevent the decarboxylation side reaction.

  • Rate of Reagent Addition: The addition of strong oxidants like KMnO₄ is exothermic. A slow, controlled addition is necessary to maintain the optimal temperature range and prevent thermal runaways.

  • pH for Precipitation: During the final workup, the product is isolated by acidifying the reaction mixture. The pH must be carefully adjusted to the isoelectric point of the amino acid (typically pH 3-4) to ensure maximum precipitation and recovery.[2]

  • Purity of Precursors: The final product's purity is directly dependent on the purity of the starting materials. Isomeric impurities in the initial pyridine scaffold are difficult to remove later.

Q3: What is the best method for purifying the final product?

A3: The most common and effective purification method is recrystallization. After precipitation from the aqueous reaction mixture and initial filtration, the crude solid can be recrystallized from a suitable solvent system, such as ethanol/water, to remove inorganic salts and minor organic impurities.[2] For stubborn impurities, column chromatography on silica gel can be employed, using a solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid to ensure the carboxylic acid remains protonated and elutes properly.

Section 3: Mechanistic Insights & Visualizations

The diagram below illustrates the primary synthetic pathway via oxidation and highlights the key side reactions that can impact yield and purity.

Synthesis_Pathway SM 5-Bromo-4-methyl-2-picoline Product 5-Bromo-4-methylpyridine- 2-carboxylic acid SM->Product IncompleteOx Incomplete Oxidation: (Unreacted Starting Material) SM->IncompleteOx Insufficient Oxidant or Low Temperature Decarboxylation Decarboxylation Product: 5-Bromo-4-methylpyridine Product->Decarboxylation Excess Heat (>90°C) (Decarboxylation)

Caption: Synthetic pathway and common side reactions.

Section 4: Key Experimental Protocol

This protocol is a representative example for the synthesis via oxidation. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Protocol: Synthesis of this compound via KMnO₄ Oxidation

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add 5-bromo-4-methyl-2-picoline (1 equivalent) and water (approx. 10-15 mL per gram of starting material).

  • Heating: Begin stirring and heat the mixture to 80°C.

  • Oxidant Addition: In a separate beaker, dissolve potassium permanganate (KMnO₄, 2.5 equivalents) in water. Slowly add the KMnO₄ solution to the reaction flask in batches, ensuring the internal temperature does not exceed 90°C. The addition process may take 1-2 hours.

  • Reaction: After the addition is complete, maintain the reaction temperature at 85-90°C for an additional 60-100 minutes, or until TLC/LC-MS analysis shows complete consumption of the starting material.[2] A brown precipitate of manganese dioxide (MnO₂) will form.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

    • Combine the filtrates and cool them in an ice bath.

  • Precipitation: Slowly add 6M hydrochloric acid (HCl) to the filtrate with stirring, monitoring the pH. Adjust the pH to approximately 3-4. A white or off-white precipitate of the product should form.

  • Isolation & Purification:

    • Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water.

    • Dry the crude product under vacuum.

    • For further purification, recrystallize the solid from an ethanol/water mixture.

Characterization Data for Product and Key Impurity
Compound1H NMR (DMSO-d₆) δ (ppm) - ApproximateKey Features & Notes
This compound (Product) 13.5-14.5 (br s, 1H, COOH), 8.65 (s, 1H, H6), 8.05 (s, 1H, H3), 2.45 (s, 3H, CH₃)The broad singlet for the carboxylic acid proton is characteristic. Two singlets in the aromatic region confirm the substitution pattern.
5-Bromo-4-methylpyridine (Decarboxylation Impurity) 8.60 (s, 1H), 8.40 (s, 1H), 7.40 (s, 1H), 2.40 (s, 3H)Absence of the carboxylic acid proton peak. The aromatic proton chemical shifts will be different from the final product.

References

Identification of byproducts in 5-Bromo-4-methylpyridine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-methylpyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts in this synthetic process. The following troubleshooting guide and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Troubleshooting Guide: Identification and Mitigation of Byproducts

The synthesis of this compound can be approached through several synthetic routes, each with its own set of potential side reactions and byproducts. This section provides a detailed breakdown of common issues, their root causes, and corrective actions.

Issue 1: Presence of Isomeric Byproducts

Symptom: You observe multiple spots on your TLC plate that are close in polarity, or your NMR spectrum shows more than the expected number of aromatic protons. Your mass spectrometry data may also indicate the presence of compounds with the same mass as your desired product.

Potential Cause: The most common source of isomeric byproducts is the non-regioselective bromination of the pyridine ring. If your synthesis involves the bromination of 4-methylpyridine-2-carboxylic acid, the bromine can potentially add to other positions on the ring, in addition to the desired 5-position. The use of elemental bromine (Br₂) as a brominating agent is known to sometimes lead to mixtures of mono- and di-bromo isomers, which can be challenging to separate.

Troubleshooting and Resolution:

  • Reagent Selection: Consider using a more selective brominating agent. N-Bromosuccinimide (NBS) in the presence of an acid catalyst can offer better regioselectivity compared to Br₂.

  • Reaction Conditions: Carefully control the reaction temperature and stoichiometry of the brominating agent. Using less than one equivalent of the brominating agent can help to minimize the formation of di-brominated byproducts.

  • Purification: If isomeric byproducts are formed, careful column chromatography is often necessary. Experiment with different solvent systems to achieve optimal separation. A gradient elution from a non-polar to a more polar solvent system can be effective.

Issue 2: Incomplete Oxidation of the Methyl Group

Symptom: Your product mixture contains compounds with lower molecular weights than the target molecule, and your NMR spectrum may show signals corresponding to an aldehyde or a benzylic alcohol.

Potential Cause: If your synthetic route involves the oxidation of the 4-methyl group to a carboxylic acid, incomplete oxidation is a common side reaction. This can be due to insufficient oxidant, a reaction time that is too short, or a reaction temperature that is too low.

Troubleshooting and Resolution:

  • Optimize Oxidation Conditions:

    • Oxidant Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent (e.g., KMnO₄, SeO₂).

    • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature may be necessary to drive the reaction to completion, but be cautious of potential degradation of your starting material or product.

  • Stepwise Oxidation: In some cases, a two-step oxidation process, where the methyl group is first oxidized to an aldehyde and then to the carboxylic acid, can provide better control and higher yields.

Issue 3: Formation of Decarboxylated Byproduct

Symptom: You detect a significant amount of 5-bromo-4-methylpyridine in your crude product. This will be evident in your mass spectrometry data (lower molecular weight) and NMR spectrum (absence of the carboxylic acid proton).

Potential Cause: Pyridine-2-carboxylic acids (picolinic acids) are susceptible to decarboxylation, especially at elevated temperatures.[1][2] The proximity of the carboxylic acid to the ring nitrogen facilitates this process.

Troubleshooting and Resolution:

  • Temperature Control: Avoid excessive temperatures during the reaction and work-up steps. If possible, perform the synthesis and purification at or below room temperature.

  • pH Control: The rate of decarboxylation can be influenced by pH. In some cases, maintaining a neutral or slightly basic pH during work-up and purification can minimize this side reaction.

Issue 4: Presence of Biaryl Byproducts in Syntheses from Amino Precursors

Symptom: Your mass spectrometry analysis reveals the presence of high molecular weight impurities that correspond to dimers of your pyridine ring system.

Potential Cause: If your synthesis starts from 2-amino-5-bromo-4-methylpyridine and proceeds through a Sandmeyer-type reaction to introduce the carboxylic acid functionality, the formation of biaryl byproducts is a known side reaction.[3][4] This occurs via a radical mechanism where two aryl radicals combine.

Troubleshooting and Resolution:

  • Reaction Conditions: The formation of biaryl byproducts in a Sandmeyer reaction can be minimized by carefully controlling the reaction temperature and the rate of addition of the diazonium salt solution. Running the reaction at a lower temperature can reduce the rate of radical dimerization.

  • Scavengers: The addition of a radical scavenger to the reaction mixture can sometimes suppress the formation of these byproducts, although this may also impact the yield of the desired product.

Summary of Potential Byproducts and Identification Methods

ByproductPotential CauseIdentification Methods
Isomeric Bromopyridines Non-regioselective brominationNMR, LC-MS, GC-MS
5-Bromo-4-methylpyridine-2-carbaldehyde Incomplete oxidation of the methyl groupNMR, IR, LC-MS
(5-Bromo-2-carboxypyridin-4-yl)methanol Incomplete oxidation of the methyl groupNMR, IR, LC-MS
5-Bromo-4-methylpyridine Decarboxylation of the productNMR, LC-MS, GC-MS
Biaryl compounds Side reaction in Sandmeyer synthesisMS (High MW), NMR

Experimental Protocols

Protocol 1: General Procedure for HPLC-MS Analysis of Reaction Mixture
  • Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

  • Column: A C18 reverse-phase column is typically suitable for the separation of these compounds.

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Detection: Monitor the elution profile using a UV detector (e.g., at 254 nm) and the mass spectrometer in both positive and negative ion modes to detect and identify the parent ions of the product and potential byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective route involves the multi-step synthesis starting from a commercially available substituted pyridine. For instance, a plausible route could be the bromination of 4-methylpyridine-2-carboxylic acid or the oxidation of the methyl group of a pre-brominated pyridine precursor. Another route could involve a Sandmeyer reaction starting from 2-amino-5-bromo-4-methylpyridine.

Q2: How can I confirm the regiochemistry of the bromine on the pyridine ring?

The most definitive method for confirming the position of the bromine atom is through Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish the connectivity and spatial relationships between the protons and carbons in the molecule, thus confirming the substitution pattern.

Q3: My overall yield is consistently low. What are the likely causes?

Low yields can stem from several factors:

  • Incomplete reactions: As discussed in the troubleshooting guide, incomplete oxidation or bromination can be a major contributor.

  • Product degradation: Decarboxylation is a key degradation pathway for the product.

  • Loss during work-up and purification: The product may have some solubility in the aqueous phase during extraction, or it may be lost during chromatography. Ensure your extraction and purification protocols are optimized for this specific compound.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes. Brominating agents like Br₂ and NBS are corrosive and toxic, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Oxidizing agents such as KMnO₄ are strong oxidizers and should be handled with care to avoid contact with flammable materials. Always consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.

Visualizing Reaction Pathways

Main Synthetic Pathway and Potential Byproducts

The following diagram illustrates a hypothetical synthetic pathway and highlights where common byproducts may arise.

Synthesis_Byproducts cluster_main Main Synthetic Pathway cluster_byproducts Potential Byproducts Start 4-methylpyridine-2-carboxylic acid Product This compound Start->Product Bromination Isomer Isomeric Bromopyridines Start->Isomer Non-regioselective bromination Dibromo Di-brominated Product Start->Dibromo Over-bromination Decarboxylated 5-bromo-4-methylpyridine Product->Decarboxylated Decarboxylation (Heat)

Caption: Synthetic pathway and potential byproduct formation.

References

Removal of palladium catalyst from 5-Bromo-4-methylpyridine-2-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting the Removal of Palladium Catalysts from 5-Bromo-4-methylpyridine-2-carboxylic Acid Reactions

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal of residual palladium from reactions involving the synthesis or use of this compound. The unique chemical nature of this molecule—possessing both a basic pyridine nitrogen and an acidic carboxylic acid group—presents specific challenges due to its potential to chelate palladium species, making their removal non-trivial.

Troubleshooting Guide: A Problem-Oriented Approach

The removal of palladium is not a one-size-fits-all process; the optimal strategy depends on the specific palladium species present, the concentration of the impurity, and the desired final purity level.[1][2] This guide is structured to help you diagnose and solve common issues encountered during the purification of this compound.

Initial Assessment: Which Palladium Removal Pathway Should I Choose?

Before selecting a specific method, it's crucial to have a systematic approach. The following decision-making workflow provides a general framework for tackling palladium contamination.

Palladium_Removal_Workflow start Crude Reaction Mixture (Post-Synthesis) check_hetero Is the catalyst heterogeneous (e.g., Pd/C)? start->check_hetero filtration Simple Filtration (e.g., through Celite) check_hetero->filtration  Yes analysis1 Analyze Pd Content (e.g., ICP-MS) check_hetero->analysis1 No (Homogeneous) filtration->analysis1 check_level1 Pd > 100 ppm? analysis1->check_level1 scavenging Scavenging Protocol (Activated Carbon or Functionalized Silica) check_level1->scavenging Yes crystallization Crystallization / Recrystallization check_level1->crystallization No analysis2 Analyze Pd Content scavenging->analysis2 crystallization->analysis2 check_level2 Pd < Target Limit? analysis2->check_level2 end Product Meets Purity Specs check_level2->end Yes optimize Optimize Scavenging or Combine Methods (e.g., Scavenging + Crystallization) check_level2->optimize No optimize->analysis2 Scavenging_Mechanism Silica < Silica Surface > Linker ---(CH2)n---SH Pd Pd(II) Complex Linker->Pd + BoundPd < Silica Surface > Pd->BoundPd   Chemisorption BoundLinker ---(CH2)n---S-Pd(II)

References

Technical Support Center: Reaction Monitoring of 5-Bromo-4-methylpyridine-2-carboxylic acid by TLC

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we understand that thin-layer chromatography (TLC) is a cornerstone of synthetic chemistry, providing a rapid and invaluable method for monitoring reaction progress. This guide is designed to address the specific challenges you may encounter when using TLC for reactions involving 5-Bromo-4-methylpyridine-2-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. We will move beyond simple procedural lists to provide a deeper understanding of the underlying principles, ensuring you can troubleshoot effectively and trust your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and setup challenges.

Question 1: What is the best starting mobile phase (eluent) for TLC of this compound?

Answer: Due to the polar and acidic nature of the carboxylic acid and the basicity of the pyridine ring, a moderately polar to polar solvent system is required. A good starting point is a mixture of a non-polar solvent like hexane or toluene with a more polar solvent like ethyl acetate. We recommend starting with a 7:3 or 1:1 mixture of Hexane:Ethyl Acetate. To improve spot shape and prevent streaking caused by the carboxylic acid, it is crucial to add a small amount of acetic acid (typically 0.5-1%) to the mobile phase. This suppresses the deprotonation of the carboxylic acid, leading to more consistent interactions with the silica gel stationary phase.

Question 2: My spots are streaking badly. What is the cause and how can I fix it?

Answer: Streaking is a common issue when dealing with polar, acidic, or basic compounds on silica gel TLC plates. For this compound, streaking is primarily caused by the acidic proton of the carboxylic acid interacting too strongly and inconsistently with the silica gel (SiO₂), which itself has acidic surface hydroxyl groups.

  • Primary Solution: As mentioned above, add 0.5-1% acetic acid or formic acid to your mobile phase. This creates an acidic environment, ensuring your compound remains in its protonated, less polar form, which travels more cleanly up the plate.

  • Secondary Cause: Overloading the spot on the TLC plate can also lead to significant streaking. Ensure you are applying a very small amount of your reaction mixture. Dilute your sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) before spotting.

Question 3: I can't see my spots under the UV lamp (254 nm). Is my compound not UV active?

Answer: this compound, containing a substituted pyridine ring, is inherently UV active and should be visible under a 254 nm UV lamp. If spots are not visible, consider the following:

  • Concentration Issue: The most likely reason is that the concentration of the compound on the plate is too low. Try spotting the sample multiple times in the same location (allowing the solvent to dry between applications) to increase the concentration.

  • UV Lamp Failure: Ensure your UV lamp is functioning correctly. Check if a standard UV-active compound (like caffeine or your starting material, if known to be visible) can be seen.

  • Plate Quality: Ensure you are using TLC plates with a fluorescent indicator (often designated as F₂₅₄). This indicator fluoresces green under 254 nm UV light, and UV-active compounds quench this fluorescence, appearing as dark spots.

Question 4: How do I calculate the Retention Factor (Rf) and what is a "good" Rf value for reaction monitoring?

Answer: The Retention Factor (Rf) is a ratio calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.

Rf = (Distance from baseline to center of the spot) / (Distance from baseline to solvent front)

For effective reaction monitoring, the goal is to achieve good separation between your starting material, product, and any major byproducts. An ideal Rf value for your primary compounds of interest is between 0.2 and 0.8.

  • If Rf is too high (>0.8): Your mobile phase is too polar. Increase the proportion of the non-polar component (e.g., move from 1:1 Hexane:EtOAc to 3:1 Hexane:EtOAc).

  • If Rf is too low (<0.2): Your mobile phase is not polar enough. Increase the proportion of the polar component (e.g., move from 3:1 Hexane:EtOAc to 1:1 Hexane:EtOAc).

Part 2: In-Depth Troubleshooting Guide

This section provides solutions for more complex or persistent issues.

Issue 1: Inconsistent Rf Values Between Runs

You run the same reaction sample on two different TLC plates with the same mobile phase, but the Rf values are noticeably different.

  • Causality & Logic: TLC results are highly sensitive to environmental and procedural variations. The principle of chromatography relies on a precise equilibrium of the analyte between the stationary and mobile phases. Any change to this equilibrium will alter the Rf.

  • Troubleshooting Steps:

    • Chamber Saturation: The atmosphere inside the TLC developing chamber must be saturated with the mobile phase vapors. An unsaturated chamber allows the solvent to evaporate from the plate surface as it runs, which changes the mobile phase composition and leads to higher, inconsistent Rf values.

      • Protocol: Line the inside of your developing chamber with a piece of filter paper soaked in the mobile phase. Close the chamber and allow it to sit for 5-10 minutes before placing your TLC plate inside. This ensures the chamber atmosphere is saturated.

    • Solvent Composition: Ensure the mobile phase is prepared fresh and mixed thoroughly. Different solvent polarities and volatilities can cause composition changes if left open to the air.

    • Temperature: Run TLCs at a stable room temperature. Temperature fluctuations can affect solvent viscosity and partitioning behavior.

    • Plate Quality: Use plates from the same manufacturer and batch to ensure consistency in the silica gel layer thickness and particle size.

Issue 2: Spots are Fused or Overlapping

You are unable to resolve the starting material spot from the product spot.

  • Causality & Logic: Poor resolution occurs when the chosen mobile phase does not have a sufficiently different affinity for the two compounds. The goal is to find a solvent system that maximizes the difference in partitioning coefficients between your starting material and product.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Do not randomly mix solvents. Perform a systematic screen by varying the ratio of your standard Hexane/Ethyl Acetate system. Test ratios like 9:1, 4:1, 7:3, 1:1, and 3:7 to find the optimal separation.

    • Introduce a Different Solvent: If adjusting ratios is insufficient, change the solvent system's selectivity by introducing a third solvent with different properties. For example, adding a small amount of methanol (a protic solvent) can significantly alter interactions with the silica. Alternatively, substituting ethyl acetate with dichloromethane (DCM) or diethyl ether can provide different selectivity.

    • Two-Dimensional TLC: For extremely complex mixtures, 2D TLC can be employed. First, develop the plate in one solvent system. Then, dry the plate, rotate it 90 degrees, and develop it in a second, different solvent system. This can resolve compounds that are inseparable in a single dimension.

Issue 3: Reaction Spot Remains at the Baseline (Rf = 0)

A spot from your reaction mixture does not move from the origin.

  • Causality & Logic: An Rf of 0 indicates that the compound has an extremely high affinity for the stationary phase (silica gel) and is essentially insoluble in the mobile phase. This is common for highly polar compounds like salts.

  • Troubleshooting Steps:

    • Assess Compound Identity: If your reaction is expected to produce a salt (e.g., a carboxylate salt), this is expected behavior in a non-polar eluent. The product may be the spot at the baseline.

    • Drastically Increase Mobile Phase Polarity: To move the spot, you need a much more polar eluent. Try a system like 95:5 Dichloromethane:Methanol. Adding acetic acid is still recommended to keep the compound protonated.

    • Consider a Different Stationary Phase: If the compound is intractably stuck to silica, consider using a different type of TLC plate, such as alumina (which has a different surface chemistry) or a reversed-phase plate (C18), which separates compounds based on non-polar interactions. For reversed-phase TLC, the mobile phase would be polar (e.g., water/acetonitrile).

Part 3: Experimental Protocols & Data

Protocol 1: Standard TLC Setup and Development

This protocol provides a self-validating workflow for consistent results.

  • Plate Preparation:

    • Using a pencil (never a pen, as ink will run), lightly draw a baseline about 1 cm from the bottom of the silica gel TLC plate.

    • Mark small, evenly spaced tick marks on the baseline for each sample you will spot. Label them lightly (e.g., 'S' for starting material, 'C' for co-spot, 'R' for reaction mixture).

  • Sample Preparation & Spotting:

    • Prepare dilute solutions of your starting material and reaction mixture (~1 mg/mL) in a volatile solvent like DCM or ethyl acetate.

    • Use a capillary tube or micropipette to apply a very small spot of each sample onto its corresponding tick mark on the baseline. The spot should be no more than 1-2 mm in diameter.

    • Create a "co-spot" by spotting both the starting material and the reaction mixture on the same lane. This is a crucial internal control to confirm spot identity.

  • Chamber Preparation & Development:

    • Pour your chosen mobile phase into the developing chamber to a depth of about 0.5 cm (ensure it is below the baseline on your plate).

    • Line the chamber with filter paper, close the lid, and wait 5-10 minutes for saturation.

    • Carefully place the TLC plate into the chamber using forceps. Ensure the plate is straight and the solvent is below the baseline. Close the lid.

    • Allow the solvent to travel up the plate. Do not disturb the chamber during development.

  • Visualization & Analysis:

    • Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a 254 nm UV lamp and circle them with a pencil.

    • If compounds are not UV-active or for secondary confirmation, use a chemical stain (e.g., potassium permanganate or iodine).

    • Calculate the Rf values for all spots.

Table 1: Recommended Mobile Phase Systems
Solvent System (v/v/v)Typical Use CaseExpected Rf (Product)*
7:3 Hexane / Ethyl Acetate + 0.5% AcOHGood starting point for moderate polarity products.0.3 - 0.5
1:1 Hexane / Ethyl Acetate + 0.5% AcOHFor more polar products or to increase the Rf of the main spot.0.5 - 0.7
9:1 Dichloromethane / Methanol + 0.5% AcOHFor highly polar products or those that stick to the baseline.0.2 - 0.4
100% Ethyl Acetate + 0.5% AcOHTo elute very polar compounds.> 0.6

*Expected Rf values are estimates. Actual values will depend on the exact product structure and experimental conditions.

Part 4: Visualization & Workflow Diagrams

TLC Reaction Monitoring Workflow

The following diagram illustrates the logical decision-making process for monitoring the conversion of a starting material (SM) to a product (P).

TLC_Workflow prep Prepare TLC Plate & Chamber spot Spot SM, Co-spot, Reaction prep->spot develop Develop Plate spot->develop visualize Dry & Visualize (UV/Stain) develop->visualize analyze Analyze Spots visualize->analyze sm_gone Is SM spot gone in reaction lane? analyze->sm_gone Check SM new_spot Is there a new product spot? sm_gone->new_spot Yes incomplete Reaction Incomplete Continue or Workup sm_gone->incomplete No complete Reaction Complete new_spot->complete Yes troubleshoot Reaction Failed or Byproducts Formed (Troubleshoot) new_spot->troubleshoot No

Caption: Decision workflow for TLC-based reaction monitoring.

Validation & Comparative

A Senior Application Scientist's Guide to 5-Halo-4-methylpyridine-2-carboxylic Acids: A Comparative Analysis of Bromo vs. Chloro Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, 5-halopyridine-2-carboxylic acids serve as indispensable building blocks. Their unique substitution pattern allows for intricate molecular architectures to be assembled through a variety of chemical transformations. This guide provides an in-depth, objective comparison between two key analogues: 5-Bromo-4-methylpyridine-2-carboxylic acid and 5-Chloro-4-methylpyridine-2-carboxylic acid . We will dissect their physicochemical properties, explore the nuanced yet critical differences in their chemical reactivity, and provide field-proven insights to guide researchers in selecting the optimal reagent for their specific synthetic challenges. This analysis is grounded in established chemical principles and supported by experimental data from peer-reviewed literature.

Introduction: The Strategic Value of the 5-Halopyridine-2-Carboxylic Acid Scaffold

The pyridine ring is a privileged scaffold, appearing frequently in biologically active molecules. The strategic placement of a carboxylic acid at the 2-position and a halogen at the 5-position creates a bifunctional molecule ripe for synthetic elaboration. The carboxylic acid provides a handle for amide bond formation, esterification, or other derivatizations, while the halogen atom is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the controlled, sequential introduction of complexity, a cornerstone of modern drug discovery.

The choice between a bromine or a chlorine atom at the 5-position is not trivial. It is a strategic decision that has profound implications for reaction kinetics, catalyst selection, cost of goods, and overall synthetic strategy. This guide aims to illuminate the key differences to empower chemists to make more informed decisions at the bench and during process development.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physicochemical properties of a building block influence its handling, solubility, and pharmacokinetic profile in a final drug product. While the bromo- and chloro-analogues share the same core structure, the difference in the halogen atom imparts subtle but measurable variations.

PropertyThis compound5-Chloro-4-methylpyridine-2-carboxylic acidRationale for Difference
Molecular Formula C₇H₆BrNO₂C₇H₆ClNO₂Different halogen atom.
Molecular Weight 216.03 g/mol 171.58 g/mol Bromine is significantly heavier than chlorine.
CAS Number 886365-02-2[1]886365-04-4[2]Unique identifiers for distinct chemical substances.
Acidity (pKa) Predicted to be slightly more acidicPredicted to be slightly less acidicThe greater electron-withdrawing inductive effect of chlorine compared to bromine should slightly increase the acidity of the carboxylic acid, though the effect is modest. Precise experimental pKa values are not widely published but can be estimated based on substituent effects on the pyridine ring[3][4].
Lipophilicity (LogP) Higher LogPLower LogPBromine is more lipophilic than chlorine, which generally leads to a higher LogP value. This can affect solubility in organic solvents and has implications for the ADME properties of resulting drug candidates[5].
Solubility Generally lower aqueous solubilityGenerally higher aqueous solubilityHigher lipophilicity often correlates with lower solubility in aqueous media. Specific quantitative data is limited[6][7].

Reactivity and Synthetic Utility: The Decisive Factor

The most significant divergence between these two molecules lies in their reactivity, particularly in palladium-catalyzed cross-coupling reactions. This difference is almost entirely dictated by the bond dissociation energy (BDE) of the carbon-halogen bond (C-Br vs. C-Cl). The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to a low-valent palladium center, which is the rate-limiting step in many cross-coupling cycles.[8]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds, is arguably the most common application for these building blocks. Here, the difference in reactivity is stark.

  • This compound (The Sprinter):

    • Reactivity: High. The C-Br bond undergoes oxidative addition to Pd(0) complexes under relatively mild conditions.[8]

    • Catalyst Choice: A wide range of palladium catalysts and ligands are effective. Standard, commercially available catalysts like Pd(PPh₃)₄ or combinations of Pd(OAc)₂ with simple phosphine ligands are often sufficient.

    • Conditions: Reactions typically proceed at lower temperatures (e.g., 80-100 °C) and with shorter reaction times.

    • Ideal Use Case: Excellent for initial route scouting, library synthesis, and situations where mild conditions are required to preserve sensitive functional groups elsewhere in the molecule.

  • 5-Chloro-4-methylpyridine-2-carboxylic acid (The Marathoner):

    • Reactivity: Moderate to low. The stronger C-Cl bond requires more energy to break, making oxidative addition more challenging.[9]

    • Catalyst Choice: Requires more specialized, electron-rich, and sterically hindered ligands to facilitate the difficult oxidative addition step. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[10]

    • Conditions: Higher temperatures (e.g., >100 °C) and longer reaction times are typically required. Stronger bases like KOtBu or K₃PO₄ may be needed.[10]

    • Ideal Use Case: Preferred for large-scale synthesis where the lower cost of the starting material outweighs the need for more expensive catalysts and more forcing reaction conditions. The robustness of the C-Cl bond also allows it to be a spectator in reactions where a C-Br or C-I bond is selectively functionalized elsewhere in the molecule.

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination follows a similar reactivity trend, as it also proceeds through a palladium catalytic cycle initiated by oxidative addition.[11][12]

  • Bromo-derivative: Couples with a wide range of amines (primary, secondary, and even some anilines) using various palladium/ligand systems. The development of bidentate phosphine ligands provided a significant breakthrough for coupling primary amines efficiently.[13]

  • Chloro-derivative: Historically challenging, the amination of heteroaryl chlorides was a major driver for the development of advanced catalyst systems.[14] Modern bulky, electron-rich monophosphine ligands from the Buchwald and Hartwig groups are now capable of coupling even these challenging substrates effectively, though often requiring higher catalyst loadings and temperatures than their bromo counterparts.[13][15]

Experimental Workflow: A Comparative Suzuki-Miyaura Coupling

To illustrate the practical differences, let's consider a comparative experimental setup for coupling each halide with a generic arylboronic acid. The protocol below is a representative methodology and should be optimized for specific substrates.

Diagram of Comparative Workflow

G cluster_bromo Route A: 5-Bromo Derivative (Milder Conditions) cluster_chloro Route B: 5-Chloro Derivative (Forcing Conditions) A_start This compound (1.0 eq) Arylboronic Acid (1.2 eq) Pd(dppf)Cl2 (3 mol%) Na2CO3 (2.0 eq) A_solvent Solvent: Dioxane/H2O (4:1) A_start->A_solvent A_reaction Heat to 85 °C, 4-6 h A_solvent->A_reaction A_workup Aqueous Workup (EtOAc extraction) A_reaction->A_workup A_purify Purification (Column Chromatography) A_workup->A_purify A_product Product A_purify->A_product B_start 5-Chloro-4-methylpyridine-2-carboxylic acid (1.0 eq) Arylboronic Acid (1.2 eq) Pd2(dba)3 (2 mol%) / SPhos (4 mol%) K3PO4 (2.5 eq) B_solvent Solvent: Toluene or CPME B_start->B_solvent B_reaction Heat to 110 °C, 12-18 h B_solvent->B_reaction B_workup Aqueous Workup (EtOAc extraction) B_reaction->B_workup B_purify Purification (Column Chromatography) B_workup->B_purify B_product Product B_purify->B_product start_node Synthetic Goal: 5-Aryl-4-methylpyridine-2-carboxylic acid start_node->A_start start_node->B_start

Caption: Comparative workflow for Suzuki coupling.

Detailed Protocol (Route A: 5-Bromo Derivative)

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and sodium carbonate.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Seal the vial with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Add the degassed dioxane and water via syringe.

  • Place the reaction mixture in a preheated oil bath or heating block at 85 °C.

  • Stir vigorously for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer. Wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-4-methylpyridine-2-carboxylic acid.

Causality Behind Choices:

  • Catalyst (Pd(dppf)Cl₂): This is a robust, reliable catalyst for Suzuki couplings of many aryl bromides. It is air-stable and generally effective without the need for more specialized, air-sensitive ligands.

  • Base (Na₂CO₃): A moderately strong inorganic base sufficient for activating the boronic acid and facilitating the transmetalation step without causing decomposition of sensitive substrates.

  • Solvent (Dioxane/H₂O): A common, effective solvent system that solubilizes both the organic and inorganic reagents. Degassing is crucial to prevent oxidation and deactivation of the Pd(0) active catalyst.

Conclusion: Making the Strategic Choice

The decision between using 5-Bromo- or 5-Chloro-4-methylpyridine-2-carboxylic acid is a classic case of balancing reactivity against cost and scalability.

  • Choose This compound for:

    • Speed and Efficiency: Rapid reaction development and library synthesis.

    • Mildness: When substrates contain sensitive functional groups that cannot tolerate high temperatures or strongly basic conditions.

    • Versatility: Compatibility with a broader range of standard, less expensive catalysts.

  • Choose 5-Chloro-4-methylpyridine-2-carboxylic acid for:

    • Cost-Effectiveness: When planning large-scale, multi-kilogram syntheses where the lower price per mole offers significant savings.

    • Orthogonal Reactivity: In complex molecules where the C-Cl bond needs to remain intact while a more reactive C-Br or C-I bond is functionalized elsewhere.

    • Process Chemistry: When the time and resources for extensive reaction optimization (screening catalysts, ligands, bases, and solvents) are available.

Ultimately, both reagents are powerful tools in the synthetic chemist's arsenal. By understanding their fundamental differences in reactivity, grounded in the principles of organometallic chemistry, researchers can design more efficient, robust, and scalable synthetic routes to novel and impactful molecules.

References

Navigating the Halogen Dance: A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Pyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs. Its functionalization through palladium-catalyzed cross-coupling reactions is a routine yet critical operation in the synthesis of novel therapeutics and functional materials. While seemingly a subtle distinction, the choice between a bromopyridine and a chloropyridine substrate can have profound implications for reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth, objective comparison of their reactivity profiles, supported by experimental data, to empower researchers in making informed decisions for their synthetic campaigns.

The Decisive Factor: Carbon-Halogen Bond Strength

At the heart of the reactivity difference lies the inherent strength of the carbon-halogen (C-X) bond. The C-Cl bond is significantly stronger than the C-Br bond, making it more challenging to cleave in the crucial oxidative addition step of the catalytic cycle.[1][2] This initial activation of the halopyridine by the palladium(0) catalyst is often the rate-determining step in many cross-coupling reactions.[3][4]

BondAverage Bond Dissociation Energy (kJ/mol)
C-Br~276[1]
C-Cl~339[1]

This disparity in bond dissociation energy dictates that chloropyridines generally require more forcing conditions—higher temperatures, longer reaction times, and more sophisticated catalytic systems—to achieve comparable yields to their bromo-counterparts.[1]

The Ripple Effect: Electronic Properties of the Pyridine Ring

The electronegativity of the halogen and its position on the pyridine ring also play a crucial role. The electron-withdrawing nature of the pyridine nitrogen already influences the electron density of the C-X bond. The position of the halogen relative to the nitrogen atom can further modulate its reactivity. For instance, C-Cl bonds at the 2- and 4-positions of the pyridine ring are generally more activated towards oxidative addition than those at the 3-position due to the electronic influence of the nitrogen atom.[5]

Visualizing the Key Step: Oxidative Addition

The oxidative addition of the halopyridine to the Pd(0) catalyst is the commitment step in the cross-coupling cycle. The stronger C-Cl bond presents a higher activation energy barrier for this transformation compared to the C-Br bond.

G cluster_Br Bromopyridine cluster_Cl Chloropyridine Pd(0)L2_Br Pd(0)L2 TS_Br [Py-Pd(II)(Br)L2]‡ Pd(0)L2_Br->TS_Br Br_Py Br-Py Br_Py->TS_Br Product_Br Py-Pd(II)(Br)L2 TS_Br->Product_Br TS_Cl [Py-Pd(II)(Cl)L2]‡ Pd(0)L2_Cl Pd(0)L2 Pd(0)L2_Cl->TS_Cl Cl_Py Cl-Py Cl_Py->TS_Cl Product_Cl Py-Pd(II)(Cl)L2 TS_Cl->Product_Cl Energy Activation Energy

Caption: Oxidative addition of bromo- and chloro-pyridines to a Pd(0) catalyst.

Comparative Performance in Key Cross-Coupling Reactions

The choice of cross-coupling reaction further highlights the reactivity differences between bromo- and chloro-pyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions.[6] While bromopyridines are generally reliable substrates, the coupling of chloropyridines has historically been more challenging. However, significant advancements in ligand design have largely overcome this limitation. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) have proven highly effective in promoting the oxidative addition of the C-Cl bond.[1][7]

Comparative Data for Suzuki-Miyaura Coupling of 2-Halopyridines with Phenylboronic Acid:

HalopyridineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001285[8]
2-ChloropyridinePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1001692[9]
2-ChloropyridinePd(OAc)₂ / SPhosK₃PO₄2-MeTHF1001895[9]

As the data illustrates, with the appropriate catalyst system, chloropyridines can be excellent coupling partners in Suzuki reactions, often providing yields comparable to or even exceeding those of bromopyridines.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[10][11] Similar to the Suzuki coupling, the reactivity trend favors bromopyridines. However, the development of specialized ligands has enabled the efficient amination of chloropyridines.[12]

Comparative Data for Buchwald-Hartwig Amination of 3-Halopyridines with Morpholine:

HalopyridineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-BromopyridinePd₂(dba)₃ / BINAPNaOtBuToluene80890[11]
3-ChloropyridinePd(OAc)₂ / RuPhosK₂CO₃t-AmylOH1102488[13]

The use of highly active catalyst systems allows for the successful amination of the less reactive chloropyridines, making them viable substrates for this important transformation.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to alkynylpyridines.[14][15] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst. The reactivity of halopyridines in the Sonogashira coupling follows the expected trend: I > Br >> Cl.[15] While the coupling of chloropyridines is feasible, it often requires higher catalyst loadings and more forcing conditions.[16][17]

Comparative Data for Sonogashira Coupling of 4-Halopyridines with Phenylacetylene:

HalopyridineCatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromopyridinePdCl₂(PPh₃)₂CuIEt₃NTHF65695[16]
4-ChloropyridinePd(OAc)₂ / XPhosCuICs₂CO₃1,4-Dioxane1202475[15]

For Sonogashira couplings, bromopyridines remain the more reliable and efficient substrates, although advancements continue to improve the utility of chloropyridines.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

Objective: To compare the synthesis of 2-phenylpyridine from 2-bromopyridine and 2-chloropyridine.

Materials:

  • 2-Bromopyridine or 2-Chloropyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst and ligand (see table below)

  • Base (see table below)

  • Anhydrous, degassed solvent (5 mL)

SubstrateCatalyst (mol%)Ligand (mol%)Base (mmol)Solvent
2-BromopyridinePd(PPh₃)₄ (3)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O (7:2:3)
2-ChloropyridinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)1,4-Dioxane

Procedure:

  • To an oven-dried reaction vessel, add the halopyridine, phenylboronic acid, palladium catalyst, ligand (if applicable), and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for the specified time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-phenylpyridine.

This protocol provides a framework for a direct comparison of the two substrates under optimized conditions for each.

Strategic Considerations for the Synthetic Chemist

The choice between a bromo- and a chloropyridine is a strategic one, balancing reactivity with cost and availability.

  • Reactivity: For rapid and reliable couplings under mild conditions, bromopyridines are often the preferred choice.[18]

  • Cost and Availability: Chloropyridines are generally more cost-effective and are often more readily available from commercial suppliers.

  • Catalyst System: The use of chloropyridines necessitates access to more advanced and often more expensive catalyst systems.[9]

  • Sequential Couplings: In di- or polyhalogenated pyridines, the differential reactivity of C-Br and C-Cl bonds can be exploited for selective, sequential functionalization.[2][19]

Conclusion

While bromopyridines historically held a clear advantage in cross-coupling reactions due to the weaker C-Br bond, the landscape has significantly evolved. The development of highly active and robust palladium catalyst systems has largely bridged the reactivity gap, particularly for Suzuki-Miyaura and Buchwald-Hartwig reactions.[1][9] Chloropyridines now represent highly viable and economically attractive alternatives for the synthesis of a wide range of functionalized pyridines. The decision to employ a bromo- or chloro-pyridine should be made on a case-by-case basis, considering the specific cross-coupling reaction, the desired reaction conditions, and the overall synthetic strategy. A thorough understanding of the principles outlined in this guide will enable researchers to navigate the nuances of halopyridine reactivity and design more efficient and cost-effective synthetic routes.

References

A Comparative Guide to the Biological Activity of 5-Bromo-4-methylpyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in medicinal chemistry. Within this broad class of compounds, derivatives of 5-Bromo-4-methylpyridine-2-carboxylic acid have emerged as a particularly promising area of research, demonstrating a diverse range of biological activities. This guide provides a comprehensive comparison of these derivatives, offering insights into their synthesis, mechanism of action, and performance against alternative compounds, supported by experimental data.

The strategic placement of the bromo, methyl, and carboxylic acid groups on the pyridine ring provides a versatile platform for chemical modification. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR). The carboxylic acid moiety at the 2-position serves as a key interaction point with biological targets and a handle for further derivatization, such as amidation.

I. Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of this compound have shown significant potential as anticancer agents, primarily through the inhibition of critical enzymes involved in cell proliferation and survival.

A. Inhibition of Dihydroorotate Dehydrogenase (DHODH)

One of the key targets for this class of compounds is dihydroorotate dehydrogenase (DHODH), a rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1] Cancer cells, with their high rate of proliferation, are heavily reliant on this pathway for the synthesis of nucleotides required for DNA and RNA replication. Inhibition of DHODH leads to pyrimidine starvation and subsequent cell cycle arrest and apoptosis.

The 4-quinoline carboxylic acid scaffold, structurally related to pyridine carboxylic acids, has been extensively studied for DHODH inhibition.[1][2] The carboxylic acid group is crucial for binding to the enzyme's active site. Structure-activity relationship studies have shown that substitutions at the 5-position of the pyrimidine ring can significantly impact inhibitory activity, with a steric limitation observed.[3]

B. Kinase Inhibition: Targeting Polo-like Kinase 4 (PLK4)

Another promising avenue for the anticancer activity of these derivatives is the inhibition of protein kinases. 2-Amino-5-bromo-4-methylpyridine, a closely related precursor, is a critical building block for the synthesis of Polo-like kinase 4 (PLK4) inhibitors.[4] PLK4 is a master regulator of centriole duplication, a process essential for proper cell division.[4] Overexpression of PLK4 is a hallmark of many cancers, leading to genomic instability.

Derivatives designed from the 5-bromo-4-methylpyridine scaffold can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of PLK4 and preventing its catalytic activity. This leads to an inhibition of centriole duplication, cell cycle arrest, and ultimately, apoptosis in cancer cells.

Mechanism of Action: PLK4 Inhibition

PLK4_Inhibition cluster_0 Normal Cell Cycle Progression cluster_1 Inhibition by this compound Derivative ATP ATP PLK4 PLK4 ATP->PLK4 Binds to active site Centriole Centriole Duplication PLK4->Centriole Phosphorylates substrates Mitosis Mitosis Centriole->Mitosis Progression Cell Cycle Progression Mitosis->Progression Derivative Pyridine Derivative Inactive_PLK4 Inactive PLK4 Derivative->Inactive_PLK4 Binds to ATP pocket No_Centriole Inhibition of Centriole Duplication Inactive_PLK4->No_Centriole Arrest Cell Cycle Arrest No_Centriole->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: PLK4 inhibition by a this compound derivative.

C. Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative derivatives against various human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
23p 5-bromo-7-azaindolin-2-oneHepG2 (Liver)2.357Sunitinib31.594
A549 (Lung)3.012Sunitinib49.036
Skov-3 (Ovarian)2.871Sunitinib40.125
4i 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amineSNB-75 (CNS)<10--
UO-31 (Renal)<10--
Ethylamide Derivative This compound ethylamideMCF-7 (Breast)~15--

Data synthesized from multiple sources.[5][6][7]

These data indicate that specific derivatives of this compound exhibit potent anticancer activity, in some cases surpassing that of the established drug, Sunitinib.[5]

II. Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of pyridine carboxylic acids have demonstrated promising activity against a range of bacteria.

A. Mechanism of Action

The precise mechanism of antimicrobial action for these derivatives is still under investigation but is thought to involve the disruption of essential cellular processes in bacteria. The pyridine core and its substituents can interact with bacterial enzymes or cell membrane components, leading to bacteriostatic or bactericidal effects.

B. Comparative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyridine derivatives against clinically relevant bacterial strains.

Compound ClassBacterial StrainMIC (µg/mL)Reference AntibioticMIC (µg/mL)
Dioxane-Fused CoumarinsStaphylococcus aureus1.23 - 2.60Ciprofloxacincomparable
Escherichia coli1.23 - 2.60Ciprofloxacincomparable
Pyrazine CarboxamidesExtensively Drug-Resistant Salmonella Typhi6.25--
(S,Z)-pentanoic acidsStaphylococcus aureus KCTC 5034--
Multidrug-resistant S. aureus2-8--

Data synthesized from multiple sources.[8][9][10]

The data highlights the potential of these compounds to combat challenging pathogens, including multidrug-resistant strains.

III. Experimental Protocols

A. General Synthesis of 5-Bromo-4-methylpyridine-2-carboxamide Derivatives

A common synthetic route involves the amidation of the parent carboxylic acid.

Experimental Workflow: Synthesis of Amide Derivatives

Synthesis_Workflow Start 5-Bromo-4-methylpyridine- 2-carboxylic acid Reaction Amide Coupling Reaction Start->Reaction Reagents Amine (R-NH2) Coupling Agent (e.g., DCC, HATU) Solvent (e.g., DMF) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Bromo-4-methylpyridine- 2-carboxamide Derivative Purification->Product

Caption: General workflow for the synthesis of amide derivatives.

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in an appropriate aprotic solvent such as N,N-dimethylformamide (DMF).

  • Activation: Add a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)) (1.1 equivalents) and a base (e.g., N,N-diisopropylethylamine (DIPEA)) (2 equivalents) to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

B. In Vitro Cytotoxicity (MTT) Assay

This assay is commonly used to assess the antiproliferative activity of compounds on cancer cell lines.[11]

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO)) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

IV. Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising scaffold in drug discovery. The available data clearly demonstrates their potential as potent anticancer and antimicrobial agents. The ability to readily modify the core structure allows for extensive SAR studies to optimize potency and selectivity.

Future research should focus on:

  • Elucidating detailed mechanisms of action: A deeper understanding of the molecular targets and pathways will facilitate rational drug design.

  • In vivo efficacy and pharmacokinetic studies: Promising in vitro candidates need to be evaluated in animal models to assess their therapeutic potential and drug-like properties.

  • Expansion of the chemical space: The synthesis and evaluation of a broader range of derivatives will likely lead to the discovery of compounds with improved activity and safety profiles.

The continued exploration of this chemical class holds significant promise for the development of next-generation therapeutics to address unmet medical needs in oncology and infectious diseases.

V. References

A comprehensive list of references is available upon request.

References

A Comparative In Vitro Analysis of 5-Bromo-4-methylpyridine-2-carboxylic Acid Derivatives as Novel HIF Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel 5-Bromo-4-methylpyridine-2-carboxylic acid derivatives, a chemical scaffold with potential therapeutic applications. Given the structural similarities of pyridine carboxylic acids to known enzyme inhibitors, this guide will focus on a plausible and high-value target: the Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2]

Inhibition of PHD enzymes stabilizes HIF-1α, a master regulator of the cellular response to hypoxia, which can stimulate erythropoiesis. This mechanism is the basis for a new class of drugs to treat anemia, particularly in the context of chronic kidney disease.[2][3] This guide will objectively compare a hypothetical derivative, designated "Compound X," with Daprodustat, a clinically relevant PHD inhibitor, using a suite of robust in vitro assays.[4][5] The experimental data presented herein is illustrative, designed to guide researchers in structuring their own comparative studies.

Rationale and Strategy for In Vitro Comparison

The pyridine carboxylic acid scaffold is a versatile starting point for inhibitor design due to its ability to form key interactions, such as hydrogen bonds and metal coordination, within an enzyme's active site.[1] The core strategy of this guide is to establish a tiered approach to in vitro testing, moving from a direct biochemical assay to cell-based assays that measure downstream pathway activation and potential off-target cytotoxicity.

Daprodustat is chosen as the comparator compound due to its well-characterized potency against PHD enzymes and its established clinical profile.[4][5] This allows for a direct benchmark of Compound X's performance. The overall workflow is designed to answer three critical questions:

  • Does Compound X directly inhibit the target enzyme (PHD2)?

  • Does this enzymatic inhibition translate to the desired cellular outcome (HIF-1α stabilization)?

  • Does the compound elicit general cytotoxicity at concentrations required for its primary effect?

Biochemical Efficacy: Direct Inhibition of PHD2

The primary investigation into a compound's potential as a PHD inhibitor is to measure its direct effect on the enzyme's catalytic activity. The Prolyl Hydroxylase Domain 2 (PHD2) is the most critical isoform for regulating HIF-1α stability under normal oxygen conditions.[6]

Comparative Performance: Compound X vs. Daprodustat

An in vitro enzymatic assay is employed to determine the half-maximal inhibitory concentration (IC50) of each compound against recombinant human PHD2. This assay measures the hydroxylation of a synthetic peptide substrate derived from HIF-1α.[4]

CompoundTargetIC50 (nM)Assay Type
Compound X PHD245TR-FRET
Daprodustat PHD222.2TR-FRET

Table 1: Illustrative IC50 values for Compound X and Daprodustat against PHD2. Data is hypothetical.

The data indicates that while both compounds are potent inhibitors of PHD2 in the nanomolar range, Daprodustat demonstrates approximately twofold greater potency in this direct biochemical assay.

Experimental Protocol: In Vitro PHD2 Inhibition Assay (TR-FRET)

This protocol is adapted from standard methodologies for assessing PHD2 activity.[4]

  • Reagents: Recombinant human PHD2, a biotinylated synthetic peptide substrate from HIF-1α, α-ketoglutarate, ascorbate, Fe(II), and a TR-FRET detection system (e.g., europium-labeled anti-hydroxylation antibody and streptavidin-allophycocyanin).

  • Procedure:

    • Serially dilute the test compounds (Compound X, Daprodustat) in DMSO and then into the assay buffer.

    • Incubate the diluted compounds with the PHD2 enzyme and the peptide substrate in the presence of co-factors (ascorbate, Fe(II)).

    • Initiate the enzymatic reaction by adding α-ketoglutarate.

    • Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction and add the TR-FRET detection reagents.

    • Measure the FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Activity: HIF-1α Stabilization

Demonstrating direct enzyme inhibition is the first step. The critical follow-up is to confirm that this activity translates into the desired cellular effect: the stabilization of the HIF-1α protein. Under normal oxygen levels, HIF-1α is hydroxylated by PHDs and rapidly degraded.[3] An effective PHD inhibitor prevents this degradation, causing HIF-1α to accumulate in the cell.

Comparative Performance in HeLa Cells

HeLa cells are a standard model for assessing HIF-1α stabilization.[7] Cells are treated with increasing concentrations of each compound, and HIF-1α levels are quantified via Western blot.

CompoundEC50 (nM) for HIF-1α Stabilization
Compound X 120
Daprodustat 95

Table 2: Illustrative EC50 values for HIF-1α stabilization in HeLa cells after 6 hours of treatment. Data is hypothetical.

In this cell-based context, Daprodustat remains more potent than Compound X, consistent with the biochemical assay results. The shift to higher concentrations (EC50 > IC50) is expected due to factors like cell permeability and compound metabolism.

Signaling Pathway & Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and the workflow for the Western blot analysis.

HIF_Pathway cluster_normoxia Normoxia (No Inhibitor) cluster_inhibition PHD Inhibition PHD PHD2 (Active) HIF HIF-1α PHD->HIF Hydroxylation HIF->PHD O₂, 2-OG VHL VHL HIF->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation PHD_I PHD2 (Inhibited) HIF_S HIF-1α (Stable) Nucleus Nucleus HIF_S->Nucleus Translocation Inhibitor Compound X / Daprodustat Inhibitor->PHD_I HRE HRE Transcription Nucleus->HRE

Caption: HIF-1α regulation under normoxia and with a PHD inhibitor.

Western_Blot_Workflow A 1. Seed HeLa Cells in 6-well plates B 2. Treat with Compound X or Daprodustat (Dose-Response) A->B C 3. Incubate for 6 hours at 37°C, 5% CO₂ B->C D 4. Lyse Cells in RIPA Buffer C->D E 5. Quantify Protein (BCA Assay) D->E F 6. SDS-PAGE & Transfer to PVDF Membrane E->F G 7. Probe with Primary Abs (Anti-HIF-1α, Anti-Actin) F->G H 8. Image & Quantify Bands G->H

Caption: Workflow for Western Blot analysis of HIF-1α stabilization.
Experimental Protocol: Western Blot for HIF-1α

This protocol is based on standard cell biology techniques.[7][8]

  • Cell Culture: Seed HeLa cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of Compound X or Daprodustat (e.g., 10 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 6 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. It is critical to use lysis buffers that prevent HIF-1α degradation post-harvest.[9][10]

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for HIF-1α. Also, probe with a loading control antibody (e.g., β-actin or GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the HIF-1α signal to the loading control.

Functional Consequence & Cytotoxicity Assessment

A comprehensive comparison requires evaluating a downstream functional outcome of HIF-1α stabilization and assessing the general cytotoxicity of the compounds to ensure the observed effects are not due to cellular stress or death.

Downstream Gene Expression: VEGF

Vascular Endothelial Growth Factor (VEGF) is a well-known target gene of HIF-1α.[11] Measuring secreted VEGF levels provides a quantitative measure of the functional consequence of pathway activation.

Cytotoxicity Profile

The MTT assay is a colorimetric method used to assess cell metabolic activity, serving as an indicator of cell viability and cytotoxicity.[12][13] It measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.

Comparative Data Summary
CompoundVEGF Secretion EC50 (nM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50 / VEGF EC50)
Compound X 15025167
Daprodustat 110> 50> 455

Table 3: Illustrative data for VEGF secretion and cytotoxicity in HeLa cells after 24 hours of treatment. Data is hypothetical.

This data reveals a critical differentiator. While Compound X effectively induces VEGF production, it also exhibits significant cytotoxicity at micromolar concentrations. Daprodustat shows a much wider therapeutic window, with no significant cytotoxicity observed at the tested concentrations. This highlights the importance of assessing off-target effects early in the evaluation process.

Experimental Protocol: VEGF ELISA

This protocol is based on commercially available ELISA kits.[14][15]

  • Cell Culture and Treatment: Seed HeLa cells in a 96-well plate. Treat with compounds for 24 hours.

  • Sample Collection: Carefully collect the cell culture supernatant.

  • ELISA Procedure:

    • Add standards and collected supernatants to the wells of a microplate pre-coated with an anti-VEGF antibody.

    • Incubate to allow VEGF to bind to the immobilized antibody.

    • Wash the wells and add a biotinylated anti-human VEGF detection antibody.

    • Wash again and add HRP-conjugated streptavidin.

    • Add a TMB substrate solution to develop color in proportion to the amount of VEGF.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and calculate the concentration of VEGF in each sample.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.[16][17]

  • Cell Culture and Treatment: Seed HeLa cells in a 96-well plate and treat with a broad range of compound concentrations for 24 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate to ensure complete solubilization and measure the absorbance, typically around 570 nm.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration).

Conclusion and Future Directions

This guide outlines a systematic in vitro approach to compare novel this compound derivatives against an established clinical candidate, Daprodustat, for the inhibition of the HIF-PHD pathway.

Based on the illustrative data, Compound X is a potent inhibitor of PHD2 that successfully stabilizes HIF-1α in a cellular context and induces downstream gene expression. However, its relatively narrow therapeutic index when compared to Daprodustat raises concerns about potential off-target cytotoxicity.

Key Comparative Insights:

  • Potency: Daprodustat demonstrated superior potency in both biochemical and cellular assays.

  • Efficacy: Both compounds effectively activated the HIF pathway, leading to a functional cellular response.

  • Safety Profile: Daprodustat exhibited a significantly better in vitro safety profile, with a much wider therapeutic window.

Future studies for promising derivatives should include selectivity profiling against other 2-oxoglutarate-dependent dioxygenases, pharmacokinetic assessments, and in vivo efficacy studies in relevant models of anemia. This structured, comparative approach ensures that only the most promising candidates with a clear therapeutic advantage are advanced in the drug development pipeline.

References

A Comparative Guide to the Reaction Products of 5-Bromo-4-methylpyridine-2-carboxylic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the reaction products of 5-bromo-4-methylpyridine-2-carboxylic acid, a pivotal intermediate in the fields of pharmaceutical and agrochemical research. We will explore its reactivity in key synthetic transformations, including palladium-catalyzed cross-coupling, amide bond formation, and esterification. Furthermore, this guide will offer a comparative perspective against its 5-chloro and 5-iodo analogs, providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their synthetic strategies. The insights presented herein are grounded in established chemical principles and supported by experimental data from analogous systems.

Introduction to this compound: A Versatile Synthetic Building Block

This compound (Br-Py-COOH) is a highly functionalized heterocyclic compound that serves as a valuable scaffold in organic synthesis. Its utility stems from the presence of three key reactive sites: a bromine atom at the 5-position, a carboxylic acid at the 2-position, and a methyl group at the 4-position. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The carboxylic acid moiety allows for a variety of derivatizations, most notably the formation of amides and esters. The methyl group can influence the steric and electronic properties of the molecule and its derivatives.

This guide will systematically characterize the products of reactions involving these key functional groups and compare their expected performance with that of related halogenated pyridine carboxylic acids.

I. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[1] The bromine atom at the 5-position of Br-Py-COOH makes it an ideal substrate for this transformation.

Expected Reaction Products and Performance

The reaction of this compound with various arylboronic acids, in the presence of a palladium catalyst and a base, is expected to yield 5-aryl-4-methylpyridine-2-carboxylic acids. While specific quantitative data for this exact substrate is not extensively published, robust protocols and yield expectations can be derived from closely related analogs like 2-amino-5-bromo-4-methylpyridine.[1]

Arylboronic AcidExpected ProductExpected Yield (%)
Phenylboronic acid4-Methyl-5-phenylpyridine-2-carboxylic acid85-95
4-Methylphenylboronic acid4-Methyl-5-(p-tolyl)pyridine-2-carboxylic acid82-92
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-4-methylpyridine-2-carboxylic acid88-98
4-Chlorophenylboronic acid5-(4-Chlorophenyl)-4-methylpyridine-2-carboxylic acid78-88
3-Thienylboronic acid4-Methyl-5-(thiophen-3-yl)pyridine-2-carboxylic acid73-83
Table 1: Expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on data from analogous systems.[2][3]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar bromopyridine substrates.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic acid - K₃PO₄ - Pd(PPh₃)₄ inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Solvents: - 1,4-Dioxane - Degassed H₂O inert->solvent heat Heat to 85-95 °C with Stirring solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool filter Dilute & Filter cool->filter extract Extract & Dry filter->extract purify Column Chromatography extract->purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Comparative Analysis with 5-Chloro- and 5-Iodo- Analogs

The reactivity of 5-halopyridine-2-carboxylic acids in Suzuki-Miyaura coupling follows the general trend of C-X bond strength: I > Br > Cl.[4]

  • 5-Iodo-4-methylpyridine-2-carboxylic acid: This analog is expected to be the most reactive. The weaker carbon-iodine bond facilitates a faster oxidative addition step in the catalytic cycle, often leading to higher yields under milder conditions and shorter reaction times compared to the bromo derivative.[4]

  • 5-Chloro-4-methylpyridine-2-carboxylic acid: The chloro analog is the least reactive due to the strong carbon-chlorine bond.[5] Achieving comparable yields often requires more forcing conditions, such as higher temperatures, stronger bases, and more specialized, electron-rich palladium catalysts.[6]

Reactivity_Comparison Reactivity Reactivity in Suzuki Coupling Iodo 5-Iodo Analog (Most Reactive) Reactivity->Iodo Weaker C-I bond Bromo 5-Bromo Analog (Intermediate Reactivity) Iodo->Bromo Stronger C-Br bond Chloro 5-Chloro Analog (Least Reactive) Bromo->Chloro Strongest C-Cl bond

Caption: Reactivity trend of 5-halopyridine-2-carboxylic acids.

II. Amide Coupling Reactions

The carboxylic acid functionality of Br-Py-COOH allows for the synthesis of a wide range of amide derivatives, which are prevalent in pharmaceuticals. This is typically achieved using coupling reagents to activate the carboxylic acid for nucleophilic attack by an amine.

Common Coupling Reagents and Expected Products

Commonly used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-Hydroxybenzotriazole (HOBt), or uronium/aminium salts such as HATU.[7]

AmineCoupling ReagentExpected ProductExpected Yield (%)
AnilineEDC/HOBtN-Phenyl-5-bromo-4-methylpicolinamide60-80
BenzylamineEDC/HOBtN-Benzyl-5-bromo-4-methylpicolinamide70-90
MorpholineHATU(5-Bromo-4-methylpyridin-2-yl)(morpholino)methanone75-95
Table 2: Expected yields for the amide coupling of this compound with various amines.
Experimental Protocol: Amide Coupling using EDC/HOBt

This protocol provides a general procedure for the synthesis of amides from Br-Py-COOH.[2]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add this compound, HOBt, and the amine.

  • Dissolve the mixture in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl portion-wise to the reaction mixture.

  • Add DIPEA dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling acid R-COOH active_ester Active O-acylisourea intermediate acid->active_ester + EDC edc EDC hobt_ester HOBt active ester active_ester->hobt_ester + HOBt hobt HOBt amide Amide (R-CO-NHR') hobt_ester->amide + R'-NH₂ amine R'-NH₂

Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.

III. Esterification Reactions

Ester derivatives of Br-Py-COOH are also valuable intermediates. Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common method for their synthesis.[8]

Expected Reaction Products and Performance

The Fischer esterification is an equilibrium process. To drive the reaction towards the ester product, a large excess of the alcohol is typically used, or water is removed as it is formed.[9]

AlcoholCatalystExpected ProductExpected Yield (%)
MethanolH₂SO₄Methyl 5-bromo-4-methylpicolinate80-95
EthanolH₂SO₄Ethyl 5-bromo-4-methylpicolinate80-95
IsopropanolH₂SO₄Isopropyl 5-bromo-4-methylpicolinate70-85
Table 3: Expected yields for the Fischer esterification of this compound with various alcohols.
Experimental Protocol: Fischer Esterification

This is a general procedure for the synthesis of esters from Br-Py-COOH.[10]

Materials:

  • This compound (1.0 equiv)

  • Alcohol (used as solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

Procedure:

  • Suspend this compound in a large excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Fischer_Esterification_Mechanism start Carboxylic Acid + Alcohol protonation Protonation of Carbonyl start->protonation H⁺ attack Nucleophilic Attack by Alcohol protonation->attack transfer Proton Transfer attack->transfer elimination Elimination of Water transfer->elimination deprotonation Deprotonation elimination->deprotonation product Ester + Water deprotonation->product -H⁺

Caption: Key steps in the Fischer esterification mechanism.

Conclusion

This compound is a versatile and highly valuable intermediate in modern organic synthesis. Its reactivity at the bromine and carboxylic acid functionalities allows for the facile synthesis of a diverse range of derivatives. In palladium-catalyzed cross-coupling reactions, it offers a good balance of reactivity, making it a reliable choice for many applications. For transformations requiring higher reactivity, its 5-iodo analog is a superior, albeit more expensive, alternative. Conversely, the 5-chloro analog provides a more cost-effective option, though it often necessitates more rigorous reaction conditions. The choice between these building blocks will ultimately depend on the specific synthetic goals, cost considerations, and the desired balance of reactivity and stability. This guide provides the foundational knowledge and practical protocols to effectively utilize these important synthetic intermediates.

References

A Comparative Guide to the Structural Confirmation of 5-Bromo-4-methylpyridine-2-carboxylic Acid Derivatives by NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of molecular structure is a cornerstone of chemical synthesis and analysis. In the realm of heterocyclic chemistry, pyridine derivatives are of immense interest due to their prevalence in pharmaceuticals and agrochemicals. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of 5-Bromo-4-methylpyridine-2-carboxylic acid and its derivatives. We will delve into the causality behind experimental choices in NMR, present detailed protocols, and offer supporting data to ensure scientific integrity and trustworthiness in your structural validation workflow.

The Challenge of Substituted Pyridines

The substitution pattern on a pyridine ring significantly influences its chemical and physical properties. Therefore, precise structural confirmation is paramount. This compound (CAS 886365-02-2) presents a seemingly straightforward structure, yet the arrangement of its substituents dictates its reactivity and potential biological activity.[1] While its molecular formula (C₇H₆BrNO₂) can be confirmed by mass spectrometry, the exact isomeric structure requires more sophisticated techniques. NMR spectroscopy, particularly a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, stands out as the most powerful tool for unambiguous structural assignment in solution.[2]

Elucidating the Structure of this compound with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[2] By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of atoms within a molecule.

Predicted ¹H and ¹³C NMR Spectral Data

The structure and numbering of this compound are as follows:

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Predictions:

  • H-3 and H-6: The two remaining protons on the pyridine ring are expected to appear as singlets or very narrowly split doublets due to the lack of adjacent protons. The proton at the 6-position (H-6) is adjacent to the nitrogen atom and will be the most deshielded, likely appearing in the range of δ 8.5-8.8 ppm. The proton at the 3-position (H-3) will be less deshielded, with an expected chemical shift around δ 7.5-8.0 ppm.

  • Methyl Protons: The protons of the methyl group at the 4-position will appear as a singlet, typically in the range of δ 2.3-2.6 ppm.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is highly deshielded and often appears as a broad singlet at δ 10-13 ppm, though its position is highly dependent on the solvent and concentration.[5]

¹³C NMR Predictions:

The chemical shifts in the ¹³C NMR spectrum are also influenced by the substituents. The carbons attached to electronegative atoms (N, O, Br) will be the most deshielded.

AtomPredicted Chemical Shift (ppm)Rationale
C2165-170Attached to nitrogen and the carboxylic acid group.
C6150-155Alpha to the nitrogen atom.
C4145-150Attached to the methyl group.
C3125-130Beta to the nitrogen atom.
C5120-125Attached to the bromine atom.
COOH170-175Carboxylic acid carbonyl carbon.[6]
CH₃18-22Methyl carbon.
Experimental Protocol for NMR Analysis

A systematic approach using a combination of 1D and 2D NMR experiments is crucial for unambiguous structural confirmation.

workflow cluster_prep Sample Preparation cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis prep Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., DMSO-d6) H1 ¹H NMR (Proton Spectrum) prep->H1 C13 ¹³C NMR (Carbon Spectrum) H1->C13 COSY COSY (H-H Correlation) C13->COSY HSQC HSQC (Direct C-H Correlation) COSY->HSQC HMBC HMBC (Long-Range C-H Correlation) HSQC->HMBC assign Assign signals and confirm connectivity HMBC->assign structure Confirm Structure of 5-Bromo-4-methylpyridine- 2-carboxylic acid assign->structure

Caption: Experimental workflow for NMR-based structural confirmation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.

  • ¹H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum. This will provide initial information on the number of different types of protons and their chemical environments.

  • ¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each chemically non-equivalent carbon atom, providing information about the carbon skeleton.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. While limited in this specific molecule due to isolated protons, it is crucial for more complex derivatives.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This is essential for assigning the protonated carbons in the ¹³C spectrum.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for piecing together the molecular structure. It shows correlations between protons and carbons that are two or three bonds away. For this compound, HMBC is critical for confirming the positions of the substituents by observing correlations from the methyl protons and the ring protons to the quaternary carbons (C2, C4, C5).

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation in solution, other techniques provide complementary information and can be advantageous in specific scenarios.

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and dynamic information in solution.Provides a complete structural map of the molecule in its solution state.[7]Can be less sensitive than mass spectrometry and requires soluble samples.[8]
X-ray Crystallography Precise three-dimensional arrangement of atoms in a single crystal.Provides unambiguous solid-state structure and absolute stereochemistry.[9]Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state.[10]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, requires very small amounts of sample, and confirms the molecular formula.[11]Does not provide information on the connectivity of atoms or stereochemistry. Isomers often cannot be distinguished.
Infrared (IR) Spectroscopy Presence of functional groups.Quick, non-destructive, and provides a characteristic "fingerprint" of the molecule.[12]Provides limited information on the overall molecular structure and connectivity.

Conclusion

The structural confirmation of this compound and its derivatives is most robustly achieved through a multi-technique approach, with NMR spectroscopy at its core. The combination of 1D and 2D NMR experiments provides an unparalleled level of detail regarding the atomic connectivity and chemical environment of the molecule in solution. While techniques like X-ray crystallography, mass spectrometry, and IR spectroscopy offer valuable and often complementary data, NMR remains the most powerful and versatile tool for the unambiguous structural elucidation of such substituted pyridines in the daily workflow of researchers in chemical synthesis and drug development.

References

A Comparative Guide to the Synthetic Routes of 5-Bromo-4-methylpyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methylpyridine-2-carboxylic acid, a key heterocyclic building block, is of significant interest in medicinal chemistry and materials science. Its strategic substitution pattern, featuring a bromine atom for cross-coupling reactions, a methyl group for steric and electronic tuning, and a carboxylic acid for amide bond formation and other derivatizations, makes it a versatile intermediate in the synthesis of complex molecular architectures. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering a critical analysis of their respective advantages and disadvantages, supported by detailed experimental protocols and data. Our objective is to equip researchers with the necessary information to make informed decisions for their synthetic strategies, balancing factors such as yield, scalability, cost, and safety.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from several distinct starting materials, each with its own set of chemical transformations. This guide will focus on three primary routes that have been either described in the literature or are chemically plausible based on established methodologies:

  • Route A: Multi-step Synthesis from 2-Amino-5-bromo-4-methylpyridine. This is a comprehensive route involving the transformation of functional groups on the pyridine ring.

  • Route B: Selective Oxidation of 5-Bromo-2,4-dimethylpyridine. A more direct approach that relies on the selective oxidation of one of the two methyl groups.

  • Route C: Hydrolysis of 5-Bromo-4-methylpicolinonitrile. This route involves the initial synthesis of a nitrile precursor followed by its conversion to the carboxylic acid.

The following sections will delve into the mechanistic details, experimental procedures, and comparative analysis of each of these routes.

Route A: Multi-step Synthesis from 2-Amino-5-bromo-4-methylpyridine

This route is the most extensively documented, with initial steps detailed in patent literature. It offers a high degree of control over the substitution pattern but involves multiple transformations.

Reaction Pathway

Route A A 2-Amino-5-bromo- 4-methylpyridine B 5-Bromo-4-methyl- 2-nitropyridine A->B 1. H2SO4, H2O2 C 5-Bromo-2-nitro- isonicotinic acid B->C 2. Na2Cr2O7, H2SO4 D 2-Amino-5-bromo- isonicotinic acid C->D 3. Fe, NH4Cl E 5-Bromo-4-methylpyridine- 2-carboxylic acid D->E 4. NaNO2, HBr

Caption: Synthetic pathway for Route A.

Mechanistic Insights
  • Nitration of the Amino Group: The initial step involves the conversion of the 2-amino group to a 2-nitro group. This is typically achieved using a mixture of concentrated sulfuric acid and hydrogen peroxide, which generates a powerful nitrating agent. The amino group is first protonated in the strongly acidic medium, and the subsequent diazotization followed by oxidation leads to the nitro group.

  • Oxidation of the Methyl Group: The 2-methyl group is then oxidized to a carboxylic acid. In the presence of a strong oxidizing agent like sodium dichromate in sulfuric acid, the benzylic-like methyl group is converted to the corresponding carboxylic acid. The nitro group at the 2-position is deactivating, which helps to prevent over-oxidation or degradation of the pyridine ring.

  • Reduction of the Nitro Group: The 2-nitro group is subsequently reduced back to an amino group. This is a standard transformation and can be accomplished using various reducing agents, with iron powder in the presence of an acid source like ammonium chloride being a common and cost-effective choice.

  • Sandmeyer-type Reaction: The final step is the conversion of the newly formed 2-amino group to a bromine atom via a Sandmeyer-type reaction. Diazotization of the amine with sodium nitrite in an acidic medium (like hydrobromic acid) forms a diazonium salt. The subsequent decomposition of this salt, often catalyzed by copper(I) bromide, leads to the desired this compound.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-4-methyl-2-nitropyridine

  • In a flask equipped with a stirrer and a cooling bath, slowly add concentrated sulfuric acid to 30% hydrogen peroxide while maintaining the temperature below 20°C.

  • Cool the resulting mixture to 5°C.

  • In a separate flask, dissolve 2-amino-5-bromo-4-methylpyridine in concentrated sulfuric acid and cool to 0°C.

  • Slowly add the peroxide/sulfuric acid mixture to the solution of the aminopyridine, keeping the temperature between 5-15°C.

  • After the addition is complete, stir the mixture at this temperature for 30 minutes, and then at room temperature for 3 hours.

  • Pour the reaction mixture onto ice and neutralize with a sodium hydroxide solution to a pH of 7-8 to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 5-bromo-4-methyl-2-nitropyridine.

Step 2: Synthesis of 5-Bromo-2-nitroisonicotinic acid

  • Dissolve 5-bromo-4-methyl-2-nitropyridine in concentrated sulfuric acid and cool in an ice bath.

  • Slowly add sodium dichromate dihydrate.

  • Stir the mixture at room temperature for 6 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with a small amount of water, and dry to yield 5-bromo-2-nitroisonicotinic acid.

Step 3: Synthesis of 2-Amino-5-bromoisonicotinic acid

  • To a suspension of 5-bromo-2-nitroisonicotinic acid in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture through celite and wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-5-bromoisonicotinic acid.

Step 4: Synthesis of this compound

  • Suspend 2-amino-5-bromoisonicotinic acid in an aqueous solution of hydrobromic acid.

  • Cool the mixture to 0-5°C and slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

  • After the addition, stir the reaction mixture at 0-5°C for 1 hour.

  • Slowly add a solution of copper(I) bromide in hydrobromic acid.

  • Allow the mixture to warm to room temperature and then heat to 50-60°C until gas evolution ceases.

  • Cool the mixture, and collect the precipitated product by filtration.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Data Summary
StepProductReagentsTypical YieldReference
15-Bromo-4-methyl-2-nitropyridineH₂SO₄, H₂O₂~90%[1]
25-Bromo-2-nitroisonicotinic acidNa₂Cr₂O₇, H₂SO₄~75%[1]
32-Amino-5-bromoisonicotinic acidFe, NH₄ClHigh (Qualitative)General Method
4This compoundNaNO₂, HBr, CuBrModerate to GoodGeneral Sandmeyer

Route B: Selective Oxidation of 5-Bromo-2,4-dimethylpyridine

This route offers a more convergent approach, potentially reducing the number of synthetic steps. However, it relies on the selective oxidation of the 2-methyl group over the 4-methyl group, which can be challenging.

Reaction Pathway

Route B A 5-Bromo-2,4- dimethylpyridine B 5-Bromo-4-methylpyridine- 2-carboxylic acid A->B KMnO4, H2O, heat

Caption: Synthetic pathway for Route B.

Mechanistic Insights

The oxidation of a methyl group on a pyridine ring to a carboxylic acid is a well-established transformation. Strong oxidizing agents like potassium permanganate (KMnO₄) are commonly used. The reaction proceeds via a radical mechanism, with the permanganate abstracting a hydrogen atom from the methyl group. The selectivity of the oxidation of the 2-methyl group over the 4-methyl group is influenced by both steric and electronic factors. The 2-position is generally more electron-deficient, which can facilitate the initial radical abstraction. However, achieving high selectivity can be difficult and may lead to a mixture of products, including the di-acid and the isomeric 5-bromo-2-methylpyridine-4-carboxylic acid.

Experimental Protocol
  • To a solution of 5-bromo-2,4-dimethylpyridine in water, add potassium permanganate portion-wise.

  • Heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Wash the manganese dioxide cake with hot water.

  • Combine the filtrate and washings and acidify with a mineral acid (e.g., HCl) to a pH of 3-4.

  • Cool the solution in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

  • Purification may be required to separate the desired product from any isomeric byproducts.

Data Summary
Starting MaterialProductReagentsTypical YieldReference
5-Bromo-2,4-dimethylpyridineThis compoundKMnO₄, H₂OVariable (selectivity issues)General Method[2]

Route C: Hydrolysis of 5-Bromo-4-methylpicolinonitrile

This two-step route involves the synthesis of the corresponding picolinonitrile followed by its hydrolysis to the carboxylic acid. This can be an efficient method if the nitrile precursor is readily accessible.

Reaction Pathway

Route C A 5-Bromo-2-chloro- 4-methylpyridine B 5-Bromo-4-methyl- picolinonitrile A->B 1. CuCN, DMF, heat C 5-Bromo-4-methylpyridine- 2-carboxylic acid B->C 2. H2SO4, H2O, heat

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-4-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Bromo-4-methylpyridine-2-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are based on an understanding of the compound's inherent chemical properties and the regulatory landscape governing hazardous waste.

Hazard Assessment and Waste Identification

This compound, a halogenated pyridine derivative, must be treated as hazardous waste. This classification is derived from the known toxicological profiles of similar pyridine and brominated organic compounds. The primary hazards associated with this chemical include irritation to the skin, eyes, and respiratory system, and potential harm if ingested or inhaled.[1][2]

Core Principle: The fundamental principle of laboratory safety dictates that all novel or sparsely studied compounds should be handled with the assumption of hazard. In the absence of a comprehensive toxicological profile for this compound, a cautious approach is warranted.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the appropriate Personal Protective Equipment (PPE) must be worn. The selection of PPE is directly informed by the potential routes of exposure: dermal contact, eye contact, and inhalation.

Standard PPE Ensemble:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes. A face shield should be used when handling larger quantities or if there is a significant risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Given the potential for skin irritation, it is advisable to double-glove. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is essential to protect against incidental contact. For tasks with a higher risk of contamination, a chemically resistant apron or gown should be worn over the lab coat.

  • Respiratory Protection: All handling of solid this compound that could generate dust, or solutions that could produce aerosols, must be conducted within a certified chemical fume hood to prevent inhalation.

Spill Management: A Rapid and Controlled Response

In the event of a spill, a swift and methodical response is crucial to mitigate exposure and prevent the spread of contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill and evacuate the immediate area if necessary.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow. For solid spills, gently cover the material with a damp paper towel to prevent the generation of airborne dust.

  • Neutralization (for acidic solutions): If the spilled material is an acidic solution of this compound, it can be neutralized with a mild base such as sodium bicarbonate. Apply the neutralizing agent from the perimeter of the spill inwards.

  • Collection: Carefully collect the absorbed or neutralized material using spark-proof tools and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (such as soap and water), followed by a final rinse with water. All materials used for decontamination, including paper towels and absorbent pads, must be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office, following their specific reporting procedures.

Proper Disposal Procedures for this compound

The disposal of this compound must adhere to institutional, local, and federal regulations. The overarching principle is that this chemical waste must not enter the sanitary sewer system or be disposed of in regular trash.

Waste Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Solid Waste: Collect pure this compound, contaminated weigh boats, and other solid labware in a dedicated, clearly labeled hazardous waste container. This container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. Avoid mixing this waste with other incompatible waste streams.

  • Contaminated Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.

Labeling and Storage

Accurate and clear labeling is a regulatory requirement and essential for safe waste handling.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate description of the contents (e.g., "solid waste," "aqueous solution"). The date of waste generation should also be included.

  • Storage: Store sealed hazardous waste containers in a designated and secure satellite accumulation area. This area should be well-ventilated and away from sources of ignition or incompatible materials. Secondary containment is highly recommended.

Final Disposal

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Regulatory Considerations: As a halogenated organic compound, the disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA).[3] It may fall under the F-listed wastes (from non-specific sources) if it is a spent solvent or a mixture containing such solvents.[4][5][6][7] The pyridine ring also brings it under the purview of wastes with pyridine as a constituent.[7]

Summary of Key Information

ParameterInformationSource
Chemical Name This compound[8][9]
CAS Number 886365-02-2[1][8]
Molecular Formula C7H6BrNO2[2][8]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[1][2]
GHS Pictogram GHS07 (Exclamation Mark)[2]
Precautionary Statements P261, P280, P305+P351+P338[2]
Primary Hazards Skin, eye, and respiratory irritant. Harmful if swallowed or inhaled.[1][2]
Recommended PPE Chemical safety goggles, nitrile gloves, lab coat, use in a chemical fume hood.N/A
Disposal Classification Hazardous WasteN/A
EPA Waste Codes (Potential) F-listed (for halogenated solvents), D038 (Pyridine), U196 (Pyridine)[6][7]

Disposal Workflow

Caption: Decision workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of 5-Bromo-4-methylpyridine-2-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Safety and Handling Protocols

Hazard Category Potential Risks Recommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation.[1][2][3] Harmful if it comes into contact with skin.[1]Lab Coat: A chemical-resistant lab coat must be worn and fully fastened. Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are mandatory.[4] Gloves should be inspected before use and changed immediately if contaminated.
Eye Contact Causes serious eye irritation.[1][2][5]Safety Goggles/Glasses: Wear chemical splash goggles or safety glasses with side shields that conform to ANSI Z.87.1 standards. Face Shield: When there is a significant risk of splashing or dust generation, a face shield worn over safety glasses is highly recommended.[4]
Inhalation May cause respiratory irritation.[1][2] Harmful if inhaled.[1]Ventilation: All handling of the solid compound should take place in a well-ventilated area, preferably within a certified chemical fume hood to minimize dust inhalation.[6] Respiratory Protection: If engineering controls are not sufficient, a NIOSH-approved respirator is required. The type of respirator will depend on the potential for exposure.[6]
Ingestion Harmful if swallowed.[1]Do not eat, drink, or smoke in laboratory areas.[6] Wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[5][6]

Introduction: Beyond the Product - A Commitment to Safety

5-Bromo-4-methylpyridine-2-carboxylic acid is a key building block in modern drug discovery and development. Its utility, however, is matched by its potential hazards. This guide moves beyond a simple product datasheet to provide a deep, actionable framework for the safe handling, use, and disposal of this compound. As Senior Application Scientists, our commitment is not just to supply high-quality reagents, but to empower our partners in research with the knowledge to use them safely and effectively. This document is structured to provide immediate, essential safety information, followed by detailed operational and disposal plans, ensuring a holistic approach to laboratory safety.

Understanding the Compound: A Proactive Approach to Hazard Mitigation

This compound is a halogenated pyridine derivative. The presence of the bromine atom and the carboxylic acid group on the pyridine ring dictates its reactivity and toxicological profile. Halogenated organic compounds can be irritants and may have other health effects, while carboxylic acids are corrosive. Therefore, a multi-faceted approach to personal protection is paramount.

The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[6] Ingestion is also a potential route of accidental exposure.[1] The immediate health risks include irritation to the skin, eyes, and respiratory system.[1][2]

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure a safe laboratory environment when working with this compound.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate & Prepare Work Area gather_materials Gather All Materials & PPE prep_area->gather_materials Ensure fume hood is certified don_ppe Don PPE gather_materials->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh Proceed to handling dissolve Dissolve or React weigh->dissolve decontaminate Decontaminate Surfaces & Glassware dissolve->decontaminate After experiment completion dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe Final step

Caption: A logical workflow for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any dust or vapors.[6]

  • Ventilation Check: Before starting any work, ensure that the chemical fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, glassware, and appropriate waste containers, before handling the chemical to minimize movement in and out of the designated area.

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as detailed in the table above. Ensure gloves are of the correct size and are free from any defects. Nitrile or butyl rubber gloves are recommended for handling acids and halogenated compounds.[4]

3. Handling the Compound:

  • Weighing: Carefully weigh the solid compound on weighing paper or in a suitable container within the chemical fume hood to prevent the dispersal of dust.

  • Transfer and Dissolution: When transferring the solid, do so carefully to avoid creating dust. If dissolving the compound, add it slowly to the solvent. Always add acid to water, not the other way around, to prevent a violent reaction.

4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[5][6]

Disposal Plan: Responsible Chemical Waste Management

Proper disposal is a critical aspect of the chemical lifecycle and is governed by strict regulations.

disposal_plan cluster_waste_streams Waste Segregation cluster_collection Collection & Labeling cluster_disposal Final Disposal solid_waste Contaminated Solid Waste (Gloves, Paper Towels, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Unused/Waste Solutions liquid_container Labeled Halogenated Organic Waste Container liquid_waste->liquid_container waste_pickup Arrange for Pickup by Certified Hazardous Waste Management solid_container->waste_pickup liquid_container->waste_pickup

Caption: A clear plan for the segregation and disposal of waste generated from handling this compound.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[6]

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated, sealed, and clearly labeled container for halogenated organic waste.

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

2. Disposal Method:

  • Brominated organic compounds should be disposed of through a licensed hazardous waste disposal facility.[7] Incineration at high temperatures in a facility equipped with appropriate emission controls is a common method for the destruction of such compounds.[7]

  • Never dispose of this compound or its waste down the drain or in the regular trash.

Emergency Procedures: Preparedness is Key

In the event of accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely a matter of following rules, but of understanding the principles behind them. By integrating these practices into your daily laboratory workflow, you contribute to a robust culture of safety that protects you, your colleagues, and the environment. We encourage you to use this guide as a living document, adapting it to the specific needs of your research while always adhering to the core principles of chemical safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.